N,9-bis(furan-2-ylmethyl)purin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
17801-46-6 |
|---|---|
Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
N,9-bis(furan-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C15H13N5O2/c1-3-11(21-5-1)7-16-14-13-15(18-9-17-14)20(10-19-13)8-12-4-2-6-22-12/h1-6,9-10H,7-8H2,(H,16,17,18) |
InChI Key |
WKGJOUQYUSYQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)CC4=CC=CO4 |
Origin of Product |
United States |
Foundational & Exploratory
biological activity of N,9-bis(furan-2-ylmethyl)purin-6-amine
Biological Activity and Pharmacological Profiling of N,9-bis(furan-2-ylmethyl)purin-6-amine
Executive Summary
N,9-bis(furan-2-ylmethyl)purin-6-amine (CAS 17801-46-6), commonly referred to as N6,N9-difurfuryladenine, is a synthetic, dialkylated purine derivative. While its parent molecule, kinetin (N6-furfuryladenine), is a canonical plant hormone (cytokinin) and a well-documented anti-aging compound in mammalian cells, the addition of a second furan-2-ylmethyl group at the N9 position fundamentally alters its biological trajectory. This in-depth technical guide explores how N9-substitution shifts the molecule from a classical receptor agonist to a specialized competitive antagonist, a slow-release prodrug for micropropagation, and a lipophilic scaffold for mammalian kinase inhibition[1].
Structural Dynamics and the N9-Blockade
To understand the , one must first analyze its structural chemistry. In canonical cytokinin signaling, the free N9 position of the adenine ring is strictly required for high-affinity binding to the CHASE domain of histidine kinase receptors (e.g., AHK2, AHK3, CRE1/AHK4)[2].
The N9-furfuryl substitution introduces two critical physicochemical changes:
-
Tautomeric Fixing and H-Bond Loss: Alkylation at N9 prevents the purine ring from tautomerizing, effectively eliminating the hydrogen-bond donor capacity at the N7 position. Structural crystallography of the AHK4 receptor reveals that an aspartate residue (Asp262) must form an H-bond with N7 for optimal ligand docking[2].
-
Steric Hindrance and Lipophilicity: The bulky furan-2-ylmethyl group creates a steric clash within the tightly packed receptor binding pocket. However, this bulk significantly increases the molecule's partition coefficient (LogP), enhancing membrane permeability and acropetal transport in biological tissues[3].
Table 1: Comparative Physicochemical Properties
| Property | Kinetin (N6-furfuryladenine) | N,9-bis(furfuryl)adenine | Pharmacological Impact |
| Molecular Weight | 215.21 g/mol | 295.30 g/mol | Increased steric bulk at the N9 position. |
| LogP (Predicted) | ~1.1 | ~2.8 | Enhanced lipophilicity and membrane crossing. |
| H-Bond Donors | 2 | 1 | Loss of N9 proton; alters receptor docking. |
| AHK4 Binding ( | ~1.5 nM | >10,000 nM | Shift from potent agonist to weak antagonist. |
Mechanistic Biology: Plant Receptor Interactions
In plant biology, exogenous application of highly active cytokinins often results in severe root growth inhibition, a major bottleneck in agricultural micropropagation. N9-substituted aromatic cytokinins, including N,9-bis(furan-2-ylmethyl)purin-6-amine, have emerged as a sophisticated solution to this problem[3].
Because the N9-furfuryl group prevents full activation of the AHK4 receptor, the molecule acts as a weak competitive antagonist. More importantly, it functions as a slow-release prodrug . Endogenous nucleosidases and metabolic enzymes gradually cleave the N9-substituent in vivo, releasing a steady, low-concentration pool of active kinetin. This precise pharmacokinetic release profile prevents the sudden spike in cytokinin signaling that triggers root toxicity, allowing for healthy shoot proliferation without root stunting[3].
Fig 1: Mechanism of AHK4 receptor antagonism by N9-substituted adenines, preventing root inhibition.
Mammalian Pharmacology: Kinase Inhibition
Beyond plant systems, N6,N9-disubstituted purines are highly valued in mammalian drug discovery as scaffolds for ATP-competitive kinase inhibitors[4].
The adenine core mimics the adenine ring of ATP, allowing the molecule to dock into the highly conserved ATP-binding cleft of protein kinases (such as Cyclin-Dependent Kinases, CDKs). The dual furfuryl substitutions at N6 and N9 project into the hydrophobic pockets adjacent to the ATP-binding site. This dual-projection mechanism is frequently utilized to design inhibitors for "analog-sensitive" kinases, where the N9-group provides enhanced selectivity by exploiting subtle conformational differences in the kinase hinge region[4].
Table 2: Biological Activity Spectrum
| Assay / Target System | Activity Level | Mechanistic Rationale |
| Plant AHK4 Receptor | Weak Antagonist | N9-furfuryl prevents critical H-bonding with Asp262. |
| Root Micropropagation | High (Protective) | Slow-release prodrug prevents acute cytokinin toxicity. |
| Mammalian CDKs | Moderate Inhibitor | Dual furfuryl groups occupy the ATP-binding cleft. |
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate the , researchers must employ assays that prevent artifactual degradation of the N9 group.
Protocol A: Live-Cell E. coli Receptor Activation Assay
Causality Note: We utilize an E. coli live-cell assay expressing plant AHK4 rather than crude plant extracts. Plant extracts contain high levels of nucleosidases that rapidly cleave the N9-substituent, which would artifactually inflate the perceived receptor affinity by generating free kinetin. E. coli lacks these specific plant enzymes, ensuring we measure the intact di-furfuryl molecule[2].
Step-by-Step Methodology:
-
Culture Preparation: Grow E. coli strain KMI001 (expressing AHK4 and a cps::lacZ reporter construct) in LB medium supplemented with ampicillin at 25°C until OD600 reaches 0.6.
-
Ligand Incubation: Aliquot 1 mL of culture and add N,9-bis(furan-2-ylmethyl)purin-6-amine at concentrations ranging from
to M (dissolved in DMSO, final DMSO concentration <0.1%). Incubate for exactly 4 hours. -
Lysis & Substrate Addition: Pellet the cells, resuspend in Z-buffer, and lyse using a freeze-thaw cycle. Add the fluorogenic substrate 4-methylumbelliferyl-β-D-galactopyranoside (MUG).
-
Quantification: Measure fluorescence (Excitation: 365 nm, Emission: 460 nm) to quantify β-galactosidase activity, which directly correlates to AHK4 receptor activation.
Self-Validation Checkpoint: Run a parallel positive control using trans-zeatin and a vehicle control (DMSO). If the trans-zeatin control fails to induce a
Fig 2: Live-cell E. coli assay workflow for quantifying AHK4 receptor activation and antagonism.
Protocol B: In Vitro Kinase Profiling (ATP Competition)
Causality Note: Because N6,N9-disubstituted purines act as ATP-competitive inhibitors, the assay must be run precisely at the
Step-by-Step Methodology:
-
Reaction Assembly: Combine recombinant kinase (e.g., CDK2/Cyclin E), specific peptide substrate, and N,9-bis(furan-2-ylmethyl)purin-6-amine in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Isotope Addition: Initiate the reaction by adding [
- P]-ATP at the predetermined concentration for the specific kinase. -
Incubation & Quenching: Incubate at 30°C for 20 minutes. Quench the reaction by spotting 10 µL of the mixture onto P81 phosphocellulose paper.
-
Washing & Detection: Wash the P81 paper three times in 0.75% phosphoric acid to remove unreacted ATP. Quantify the incorporated
P using a scintillation counter.
Self-Validation Checkpoint: Include Staurosporine as a universal kinase inhibitor reference. The
References
-
Plíhal, O., et al. "N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing." Plant Signaling & Behavior, 2013.[Link]
-
Savelieva, E. M., et al. "On the biological activity of cytokinin free bases and their ribosides." Frontiers in Plant Science, 2018.[Link]
-
Rudolfová, J., et al. "Enhanced selectivity for inhibition of analog-sensitive protein kinases through scaffold optimization." International Journal of Molecular Sciences, 2022.[Link]
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- 2. On the biological activity of cytokinin free bases and their ribosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N,9-bis(furan-2-ylmethyl)purin-6-amine (CAS 17801-46-6): Chemical Architecture, Synthesis, and Mechanistic Profiling
Executive Brief
In the landscape of purine-based drug development and plant biology, N6-substituted adenines (cytokinins) like kinetin have long been studied for their ability to promote cell division and delay senescence. However, the pharmacological profile of these molecules is heavily dependent on their metabolic fate—specifically, their conversion into ribosides and ribotides via the N9 position of the purine ring.
N,9-bis(furan-2-ylmethyl)purin-6-amine (commonly referred to as N,9-difurfuryladenine or 9-furfurylkinetin) is a rationally designed synthetic derivative where both the N6 exocyclic amine and the N9 endocyclic nitrogen are substituted with furfuryl groups[1]. By sterically occluding the N9 position, this molecule resists enzymatic ribosylation, fundamentally shifting its biological role from a classic cytokinin to a targeted modulator of purinergic receptors and adenylate cyclase[2],[3]. This whitepaper provides an in-depth technical guide on the chemical identifiers, synthesis methodologies, and biological validation protocols for this compound.
Molecular Architecture & Physicochemical Identifiers
The dual-furfuryl substitution creates a highly lipophilic, metabolically stable purine scaffold. The absence of a free N-H at the 9-position prevents the formation of glycosidic bonds, which is a critical structural feature for its altered biological activity[3].
Table 1: Core Chemical Identifiers
| Property / Identifier | Value / Description |
| Chemical Name (IUPAC) | 9-(furan-2-ylmethyl)-N-(furan-2-ylmethyl)purin-6-amine |
| Common Synonyms | N,9-difurfuryladenine; 9-furfurylkinetin |
| CAS Registry Number | 17801-46-6[1],[4] |
| Molecular Formula | C₁₅H₁₃N₅O₂[1] |
| Molecular Weight | 295.30 g/mol [1] |
| Structural Class | N6,9-disubstituted adenine / Purine derivative |
| Related Analogues | Kinetin (CAS 525-79-1); 9-Furfuryladenine (CID 96409)[5] |
Synthetic Methodologies & Causality
The synthesis of N,9-bis(furan-2-ylmethyl)purin-6-amine relies on the regioselective N9-alkylation of kinetin. The protocol below is designed as a self-validating system, ensuring high yield and purity by leveraging the intrinsic nucleophilicity of the purine ring.
Protocol 1: Regioselective N9-Alkylation of Kinetin
Objective: Covalently attach a furfuryl moiety to the N9 position of kinetin while preserving the N6-furfuryl amine.
-
Reagent Preparation: Dissolve 10 mmol of Kinetin (N6-furfuryladenine) in 50 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the purine without hydrogen-bonding to the nucleophilic nitrogen, thereby enhancing the reactivity of the purine anion.
-
-
Deprotonation: Add 20 mmol of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.
-
Causality: K₂CO₃ is a mild base that selectively deprotonates the acidic N9-H (pKa ~9.8) to generate a reactive purine anion, without risking the hydrolysis of the N6-amine bond that stronger bases might cause.
-
-
Alkylation: Dropwise add 11 mmol of Furfuryl Chloride. Elevate the reaction temperature to 60°C and stir for 4 hours.
-
Causality: The N9 position is the most thermodynamically stable site for electrophilic attack (Sₙ2 mechanism) under these conditions, ensuring regioselectivity over the N7 position.
-
-
In-Process Validation (TLC/LC-MS): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.
-
Self-Validation: The product will exhibit a higher R_f value than kinetin due to the loss of the polar N9-H bond. Confirm the mass via LC-MS (Expected [M+H]⁺ = 296.3 m/z).
-
-
Purification: Quench the reaction with ice-cold distilled water to precipitate the crude product. Filter, wash with water, and recrystallize from ethanol to yield pure N,9-bis(furan-2-ylmethyl)purin-6-amine.
Synthesis workflow of N,9-bis(furan-2-ylmethyl)purin-6-amine via N9-alkylation of Kinetin.
Mechanistic Divergence in Biological Systems
Endogenous adenines and mono-substituted cytokinins (like kinetin) exert many of their biological effects by acting as substrates for Adenine Phosphoribosyltransferase (APRT) or Purine Nucleoside Phosphorylase (PNP). This allows them to be converted into ribosides and ribotides, which can be incorporated into RNA or act as potent intracellular signaling molecules[3].
By introducing a furfuryl group at the N9 position, N,9-bis(furan-2-ylmethyl)purin-6-amine becomes sterically occluded. It cannot undergo ribosylation. Consequently, its biological activity diverges: instead of acting through traditional cytokinin metabolic pathways, N6,9-disubstituted adenines act as direct modulators of orthosteric sites on purinergic receptors and as inhibitors of adenylate cyclase[2]. For instance, 9-substituted adenines (such as 9-furfuryladenine, SQ 4647) have been documented to inhibit adenylate cyclase activity in human blood platelets[2], altering intracellular cyclic AMP (cAMP) levels.
Mechanistic divergence showing how N9-substitution prevents ribosylation and alters target affinity.
Empirical Validation Protocols: Adenylate Cyclase Inhibition Assay
To validate the altered pharmacological profile of N,9-bis(furan-2-ylmethyl)purin-6-amine, researchers must employ robust, self-validating in vitro assays. The following protocol outlines the quantification of its inhibitory effect on adenylate cyclase.
Protocol 2: In Vitro cAMP Modulation Assay
Objective: Measure the dose-dependent inhibition of adenylate cyclase by N,9-difurfuryladenine in a cellular model.
-
Cell Preparation: Plate human embryonic kidney (HEK293) cells or isolated human blood platelets at a density of 1×10⁵ cells/well in a 96-well microplate.
-
Phosphodiesterase Inhibition (Pre-incubation): Treat the cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes at 37°C.
-
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP into AMP, the assay ensures that any changes in cAMP levels are strictly due to the modulation of adenylate cyclase production, not downstream degradation.
-
-
Compound Administration: Add N,9-difurfuryladenine at varying logarithmic concentrations (0.1 µM to 100 µM). Incubate for 20 minutes to allow for target engagement.
-
Enzyme Stimulation (Self-Validation Control): Add 10 µM Forskolin to all test wells (excluding baseline controls).
-
Causality: Forskolin directly and potently activates adenylate cyclase. If N,9-difurfuryladenine is an effective inhibitor, it will dose-dependently blunt the massive cAMP spike typically induced by Forskolin.
-
-
Quantification: Lyse the cells using a proprietary lysis buffer and quantify intracellular cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or competitive ELISA. Calculate the IC₅₀ value based on the dose-response curve.
Data Presentation: Comparative Pharmacological Profile
The structural modifications at the N9 position yield distinct pharmacological characteristics when compared to the parent compound, Kinetin.
Table 2: Comparative Biological Activity Profile
| Compound | N9 Status | Ribosylation Potential | Primary Biological Action | Intracellular cAMP Impact |
| Adenine | Unsubstituted (N-H) | High (Rapid) | Fundamental metabolic building block | Minimal direct modulation |
| Kinetin | Unsubstituted (N-H) | High | Cytokinin signaling, anti-aging, RNA splicing | Indirect modulation |
| 9-Furfuryladenine | Substituted (Furfuryl) | None (Blocked) | Adenylate cyclase inhibition[2] | Dose-dependent decrease |
| N,9-difurfuryladenine | Substituted (Furfuryl) | None (Blocked) | Receptor antagonism / AC inhibition | Dose-dependent decrease |
References
1.[1] BenchChem. N,9-bis(furan-2-ylmethyl)purin-6-amine | CAS 17801-46-6. Available at: 2.[4] LookChem. CAS No.17801-46-6, N,9-bis(furan-2-ylmethyl)-9H-purin-6-amine. Available at: 3.[5] PubChem. 9-Furfuryladenine | C10H9N5O | CID 96409. National Institutes of Health (NIH). Available at: 4.[2] Alfa Chemistry / Literature Excerpt. Inhibition of Adenylate Cyclase in Human Blood Platelets by 9-substituted adenines. Available at: 5.[3] ResearchGate. 6-Benzylaminopurine and its glycoside as naturally occurring cytokinin (Discussion on N6,9-disubstituted adenines). Available at:
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molecular weight and formula of N,9-bis(furan-2-ylmethyl)purin-6-amine
An In-Depth Technical Guide to N,9-bis(furan-2-ylmethyl)purin-6-amine
Abstract
Substituted purines are a cornerstone of medicinal chemistry and chemical biology, with derivatives exhibiting a vast range of biological activities, including roles as cytokine inhibitors, antivirals, and anti-cancer agents[1]. This technical guide provides a comprehensive overview of the novel compound N,9-bis(furan-2-ylmethyl)purin-6-amine, a disubstituted adenine analog. While this specific molecule is not extensively documented in current literature, this paper constructs a robust scientific profile by extrapolating from well-characterized related compounds. We will detail its predicted physicochemical properties, propose a logical and efficient synthetic pathway, outline rigorous analytical methods for its characterization, and discuss its potential as a bioactive agent for drug discovery and development professionals.
Introduction: The Significance of N-Substituted Purines
The purine scaffold is a privileged structure in biology, forming the core of nucleobases in DNA and RNA. Chemical modification of this scaffold, particularly at the N6 and N9 positions, has yielded a multitude of compounds with significant therapeutic potential[1]. For instance, N6-substituted purines, such as Kinetin (N-furfuryladenine), are well-known cytokinins that regulate plant cell growth and differentiation[2]. The substitution pattern on the purine ring profoundly influences the molecule's interaction with biological targets, such as protein kinases, G-protein coupled receptors, and metabolic enzymes[3][4].
N,9-bis(furan-2-ylmethyl)purin-6-amine presents an interesting case, combining the N6-furfuryl motif of Kinetin with an additional furfuryl group at the N9 position, a common site for glycosylation in nucleosides. This disubstitution is expected to significantly alter the molecule's steric and electronic properties compared to its monosubstituted counterparts, potentially leading to novel biological activities.
Physicochemical Properties
The fundamental properties of N,9-bis(furan-2-ylmethyl)purin-6-amine have been calculated based on its chemical structure. These values are essential for its synthesis, purification, and formulation.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₃N₅O | Calculated |
| Molecular Weight | 295.30 g/mol | Calculated |
| IUPAC Name | N,9-bis(furan-2-ylmethyl)purin-6-amine | --- |
| CAS Number | Not available | --- |
| Predicted XLogP | ~2.5 - 3.0 | Estimated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 6 | Calculated |
Chemical Structure Diagram
Caption: Chemical structure of N,9-bis(furan-2-ylmethyl)purin-6-amine.
Proposed Synthesis Protocol
The synthesis of N,9-bis(furan-2-ylmethyl)purin-6-amine can be logically approached via a two-step process starting from 6-chloropurine. This strategy allows for the sequential and regioselective introduction of the two furan-2-ylmethyl groups.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 9-(Furan-2-ylmethyl)-6-chloro-9H-purine
Rationale: The N9 position of the purine ring is generally more nucleophilic and sterically accessible than the N7 position, allowing for selective alkylation under controlled conditions[5]. Using a non-polar solvent and a mild base favors the N9 isomer.
Protocol:
-
To a solution of 6-chloropurine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a mild base.
-
Stir the suspension at room temperature for 30 minutes.
-
Add furan-2-ylmethanoyl chloride (furfuryl chloride) (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol to yield the pure N9-alkylated intermediate.
Step 2: Synthesis of N,9-bis(furan-2-ylmethyl)purin-6-amine
Rationale: The chloro group at the C6 position is an excellent leaving group, readily displaced by nucleophiles. A nucleophilic aromatic substitution (SNAr) reaction with furfurylamine will yield the desired product[6][7].
Protocol:
-
Suspend the intermediate, 9-(furan-2-ylmethyl)-6-chloro-9H-purine (1.0 eq), in n-butanol.
-
Add furfurylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (NEt₃, 2.0 eq) to act as a scavenger for the HCl generated.
-
Reflux the mixture and monitor the reaction progress by TLC (typically 8-12 hours).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to obtain the final compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized N,9-bis(furan-2-ylmethyl)purin-6-amine. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include singlets for the C2-H and C8-H protons of the purine ring, distinct methylene (-CH₂-) signals for the N6 and N9 substituents, and characteristic multiplets for the furan ring protons. The NH proton on the N6-amine linkage would likely appear as a broad singlet.
-
¹³C NMR: The spectrum should show distinct signals for all 15 carbon atoms. Key signals would include those for the purine ring carbons (C2, C4, C5, C6, C8) and the carbons of the two non-equivalent furan-2-ylmethyl groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The ESI+ spectrum is expected to show a prominent [M+H]⁺ ion at m/z 296.1248, corresponding to the formula [C₁₅H₁₄N₅O]⁺.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=N and C=C stretching of the purine and furan rings (in the 1500-1650 cm⁻¹ region), and C-O-C stretching of the furan rings.
Potential Biological Activities and Applications
While experimental data for N,9-bis(furan-2-ylmethyl)purin-6-amine is not available, its structural features allow for informed hypotheses regarding its potential biological roles.
-
Cytokinin Activity: Given its structural similarity to Kinetin, the compound could potentially exhibit cytokinin-like activity, influencing cell division and differentiation in plant systems. However, the bulky N9-substituent may alter its binding to cytokinin receptors.
-
Enzyme Inhibition: Many N6, N9-disubstituted purines are known to be potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The furan rings could engage in hydrophobic or π-stacking interactions within the ATP-binding pocket of these kinases, making this compound a candidate for anti-cancer drug development.
-
Antiviral Potential: Purine analogues are a well-established class of antiviral agents that can act as inhibitors of viral polymerases or other essential enzymes[1]. The unique substitution pattern of this compound could confer activity against a range of viruses.
Hypothetical Mechanism of Action: Kinase Inhibition
Caption: A model for the binding of the compound in a kinase ATP-binding site.
Conclusion
N,9-bis(furan-2-ylmethyl)purin-6-amine is a novel purine derivative with significant potential for applications in agriculture, medicine, and biological research. This guide has provided a foundational understanding of its properties, a viable synthetic route, and a framework for its analytical characterization. The hypothesized biological activities, based on established structure-activity relationships of related purine analogues, underscore the need for its synthesis and empirical evaluation. This compound represents a promising lead for the development of new modulators of key biological pathways.
References
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Matrix Fine Chemicals. N-[(FURAN-2-YL)METHYL]-9H-PURIN-6-AMINE | CAS 525-79-1. Available from: [Link]
-
ChemSynthesis. N-(2-furylmethyl)-9-methyl-9H-purin-6-amine. Available from: [Link]
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PubChem. Bis((furan-2-yl)methyl)amine | C10H11NO2 | CID 557214. National Institutes of Health. Available from: [Link]
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MolForge. N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]. Available from: [Link]
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PubMed. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. National Library of Medicine. Available from: [Link]
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LookChem. n,n-Bis(2-furylmethyl)amine. Available from: [Link]
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ResearchGate. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Available from: [Link]
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Cheméo. 9H-purine, 2-amino-6-methyl-9-beta-d-ribofuranosyl- (CAS 80681-62-5). Available from: [Link]
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MDPI. Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Available from: [Link]
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PMC. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. National Library of Medicine. Available from: [Link]
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ResearchGate. Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4-carbonitriles. Available from: [Link]
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N6,9-Disubstituted Purine Derivatives: A Technical Guide for Drug Discovery and Development
Foreword
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules like DNA, RNA, and ATP.[1][2] Its inherent ability to interact with a multitude of biological targets has made it a "privileged scaffold" in the design of novel therapeutics.[3] Among the various classes of purine analogues, N6,9-disubstituted derivatives have emerged as a particularly fruitful area of research, yielding potent inhibitors of key enzymes implicated in cancer, viral infections, and other proliferative diseases. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and therapeutic potential of this versatile class of compounds, intended for researchers, scientists, and drug development professionals.
The Strategic Importance of N6,9-Disubstitution
The purine ring system offers multiple sites for chemical modification. The N6 and N9 positions are of particular strategic importance for achieving high-affinity and selective binding to target proteins, especially kinases.
-
The N6-Position: Substitution at the 6-amino group often projects into the solvent-exposed region of the ATP-binding pocket of kinases. This allows for the introduction of larger, more complex side chains to enhance potency and modulate selectivity.
-
The N9-Position: The N9 position is typically directed towards the ribose-binding pocket. Modification at this site can influence solubility, cell permeability, and the overall orientation of the molecule within the active site. Studies have shown that incorporating a cyclopentyl group at the N9 position can lead to promising antiproliferative effects.[4]
This dual-substitution strategy allows for fine-tuning of the pharmacological profile of the resulting compounds, balancing potency with desirable drug-like properties.
Synthetic Strategies: Building the N6,9-Disubstituted Purine Core
A common and versatile approach to the synthesis of N6,9-disubstituted purines commences with a suitably substituted pyrimidine ring, which is then elaborated to form the fused imidazole ring of the purine. A representative synthetic workflow is outlined below.
Experimental Workflow: Generalized Synthesis of N6,9-Disubstituted Purines
Caption: A generalized synthetic route to N6,9-disubstituted purines.
Detailed Step-by-Step Methodology
-
Reduction of the Nitro Group: The synthesis often begins with a commercially available starting material like 4,6-dichloro-5-nitropyrimidine.[5][6] The nitro group is reduced to an amino group, typically using a reducing agent such as stannous chloride in ethanol.[6] This step is crucial as it sets the stage for the subsequent cyclization to form the imidazole portion of the purine ring.
-
N9-Alkylation/Arylation: The resulting 5-amino-4,6-dichloropyrimidine is then reacted with a suitable amine to introduce the desired substituent at what will become the N9 position of the purine.[6] This is a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced.
-
Imidazole Ring Formation: The purine ring system is then constructed via cyclization. This is commonly achieved by heating with triethylorthoformate and an acid catalyst like p-toluenesulfonic acid.[6] This reaction forms the imidazole ring, yielding a 6-chloro-9-substituted purine intermediate.
-
N6-Substitution: The final step involves the introduction of the substituent at the C6 position. This is another nucleophilic aromatic substitution reaction where the remaining chlorine atom is displaced by a primary or secondary amine, such as a substituted piperazine.[1][6][7] This step is often the point of greatest diversification in the synthesis of a compound library. Microwave irradiation can be employed to accelerate this step, especially for less reactive sites.[3]
Therapeutic Applications and Key Target Families
N6,9-disubstituted purine derivatives have demonstrated significant therapeutic potential across a range of diseases, primarily driven by their ability to inhibit protein kinases.
Anticancer Activity: Targeting the Cell Cycle and Beyond
A major focus of research into N6,9-disubstituted purines has been their application as anticancer agents.[1][5][7] Many of these compounds exert their cytotoxic effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[8][9][10]
CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, phosphorylate target proteins to drive the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.[10] N6,9-disubstituted purines, such as olomoucine and roscovitine, are ATP-competitive inhibitors that bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates and leading to cell cycle arrest and, in some cases, apoptosis.[3][11][12]
Caption: Inhibition of CDK-mediated cell cycle progression by N6,9-disubstituted purines.
Several studies have reported potent cytotoxic activity of novel N6,9-disubstituted purines against a range of cancer cell lines.
| Compound Class/Example | Target(s) | Cancer Cell Lines | IC50/GI50 Values | Reference |
| 6-(4-substituted piperazine)-9-(4-substituted benzyl)purines | Not specified | Huh7, HCT116, MCF7 | 0.05-21.8 µM | [6][7] |
| 2,6,9-Trisubstituted purines | CDK12 | SK-Br3, HCC1954 | < 50 nM | [13][14] |
| 2-substituted-6-biarylmethylamino-9-cyclopentylpurines | CDK1, CDK2 | G361 | Not specified, but potent | [8] |
| 2,6,9-Trisubstituted purines | Bcr-Abl, Btk | HL60, MV4-11, K562 | 40 nM (Abl), 0.58 µM (Btk) for compound 5c | [15] |
Causality Behind Experimental Choices: The rationale for synthesizing libraries of these compounds often involves exploring the structure-activity relationship (SAR). For example, researchers have found that an arylpiperazinyl group at the C6 position is beneficial for cytotoxic activity, while bulky substituents at the C2 position can be detrimental.[11] This iterative process of synthesis and biological testing allows for the optimization of lead compounds.
Antiviral Activity
The purine core is also a well-established scaffold for the development of antiviral agents, given its resemblance to the natural nucleosides required for viral replication. While much of the recent focus has been on anticancer applications, the potential for N6,9-disubstituted purines as antiviral drugs remains an area of interest. The general mechanism involves the inhibition of viral polymerases or other enzymes essential for the viral life cycle. The broad applicability of N-heterocycles in antiviral drug design suggests that N6,9-disubstituted purines could be effective against a range of viruses.[16][17]
Other Therapeutic Areas
The versatility of the N6,9-disubstituted purine scaffold extends beyond oncology and virology. For instance, certain derivatives have been identified as potent and selective antagonists of A1 adenosine receptors, suggesting potential applications in cardiovascular or neurological disorders.[18] The potency in this context was found to be directly related to the hydrophobicity of the N9 substituent.[18]
Structure-Activity Relationships (SAR) and Drug Design Principles
Systematic studies of the SAR of N6,9-disubstituted purines have yielded several key insights for the design of more potent and selective inhibitors:
-
N9-Substituent: As mentioned, a cyclopentyl group at the N9 position often confers potent antiproliferative activity.[4] However, for other targets like adenosine receptors, the hydrophobicity of the N9 substituent plays a more critical role.[18] Increased steric bulk at the N9 position can sometimes reduce inhibitory potential against CDKs.[12]
-
C6-Substituent: The introduction of an arylpiperazine moiety at the C6 position is a common strategy that has been shown to be beneficial for anticancer activity.[11] The substitution pattern on the distal phenyl ring of the piperazine allows for extensive modification to optimize potency and selectivity.
-
C2-Substituent: The C2 position provides another handle for modifying the properties of the purine core. Substitution at this position can influence kinase selectivity and overall biological activity.[9]
Future Directions and Conclusion
The field of N6,9-disubstituted purine derivatives continues to be a rich and rewarding area of drug discovery. Future research will likely focus on:
-
Improving Selectivity: Designing inhibitors that are highly selective for a specific kinase or kinase isoform to minimize off-target effects and toxicity.
-
Overcoming Drug Resistance: Developing next-generation compounds that are active against drug-resistant mutants of target proteins, such as in the case of Bcr-Abl inhibitors for chronic myeloid leukemia.[19]
-
Exploring New Therapeutic Areas: Screening existing and novel compound libraries against a wider range of biological targets to uncover new therapeutic applications.
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The Role of Furan Moieties in Purine-6-Amine Bioactivity: Mechanisms, Applications, and Experimental Paradigms
Executive Summary In the landscape of medicinal chemistry, the structural functionalization of nucleobases offers a powerful vector for drug discovery. The conjugation of a furan moiety to the N6 exocyclic amine of adenine (purine-6-amine) generates a privileged pharmacological scaffold. This modification fundamentally alters the nucleobase’s interaction with cellular machinery, transforming it from a basic metabolic building block into a potent modulator of mRNA splicing, a neo-substrate for mitochondrial kinases, and a sacrificial antioxidant. This technical guide explores the structure-activity causality of furan-purine-6-amines, detailing their mechanisms of action and providing field-proven, self-validating experimental protocols for evaluating their bioactivity.
Chemical Rationale: The Furan-Adenine Synergy
From a structural pharmacology perspective, purine-6-amine (adenine) serves as a universal recognition motif for ATP-binding domains and nucleic acid polymerases. The addition of a furan ring—a five-membered, oxygen-containing aromatic heterocycle—at the N6 position introduces critical physicochemical shifts[1]:
-
Lipophilicity and Permeability: The furan ring increases the overall lipophilicity of the highly polar purine core, significantly enhancing passive diffusion across cellular and mitochondrial membranes[2].
-
Steric and Electronic Modulation: The electron-rich oxygen of the furan ring introduces a polarizable region capable of novel hydrogen-bonding interactions. Furthermore, the low resonance energy of the furan scaffold alters the pi-electron distribution of the purine system, allowing it to bypass traditional allosteric regulatory sites and act as an atypical substrate (neo-substrate) in mutated enzyme pockets[1][3].
-
Sacrificial Oxidation: The furan moiety is highly susceptible to electrophilic attack and oxidation by reactive oxygen species (ROS). This vulnerability is pharmacologically advantageous, allowing the molecule to act as a radical sink[4].
The Archetype: N6-Furfuryladenine (Kinetin) Mechanisms
The most extensively characterized furan-purine-6-amine is N6-furfuryladenine, commonly known as kinetin. Originally identified as a plant cytokinin, its profound bioactivity in mammalian cells is driven by three distinct mechanisms.
2.1. mRNA Splicing Modulation in Familial Dysautonomia
Familial Dysautonomia (FD) is a severe recessive neurodegenerative disorder caused by a T-to-C transition at base pair 6 of intron 20 in the IKBKAP gene. This mutation weakens the 5' splice site, leading to tissue-specific skipping of exon 20 and a catastrophic reduction in the IKAP/ELP-1 protein[5][6]. Kinetin exhibits a remarkable, dose-dependent ability to correct this defect. Mechanistically, kinetin targets a responsive sequence element within the pre-mRNA, modulating the spliceosome's recognition of the mutated splice site and driving the inclusion of exon 20 to restore wild-type mRNA levels[5][7].
Diagram 1: Mechanism of Kinetin-mediated RNA splicing correction in Familial Dysautonomia.
2.2. Mitochondrial Kinase Activation via Neo-Substrate Metabolism
In Parkinson's disease (PD), loss-of-function mutations in the mitochondrial kinase PINK1 (e.g., PINK1-G309D) impair the clearance of damaged mitochondria. These mutations often reduce the kinase's affinity for endogenous ATP. Kinetin bypasses this defect through a "neo-substrate" mechanism. Upon cellular uptake, kinetin is ribosylated by adenine phosphoribosyltransferase (APRT) and subsequently phosphorylated into kinetin triphosphate (KTP)[2][3]. The steric profile of the furan ring allows KTP to dock into the mutated ATP-binding pocket of PINK1 with a higher catalytic efficiency than native ATP. This activation restores PINK1's ability to phosphorylate downstream targets like Parkin (Ser65) and Bcl-xL (Ser62), thereby suppressing apoptosis[3][8].
Diagram 2: Metabolic conversion of Kinetin to KTP and subsequent neo-substrate activation of PINK1.
2.3. Antioxidant Capacity and Sacrificial DNA Protection
Beyond receptor and kinase interactions, the furan-purine-6-amine axis provides direct chemical protection against oxidative stress. The furan ring acts as a highly efficient scavenger of hydroxyl radicals generated via the Fenton reaction. By undergoing oxidative ring-opening, the furan moiety acts as a sacrificial electron donor, preventing the oxidation of genomic guanine bases into 8-oxo-2'-deoxyguanosine (8-oxo-dG), a primary marker of mutagenic DNA damage[4][9].
Beyond Kinetin: Synthetic Furan-Purine-6-Amine Derivatives
The success of kinetin has spurred the development of synthetic furan-purine-6-amine derivatives targeting novel therapeutic areas:
-
Circadian Rhythm Modulation: Compounds such as N-(furan-2-ylmethyl)-7H-purin-6-amine have been identified as potent modulators of the mammalian cellular oscillator. By altering the expression of the Bmal1 clock gene, these derivatives can adjust the period and amplitude of circadian rhythms, offering therapeutic avenues for Advanced Sleep Phase Disorder (ASPD) and shift-work dysfunctions.
-
Antiviral Nucleoside Analogues: Advanced synthetic strategies utilizing [2+2] cycloadditions have generated 2',4'- and 3',4'-bridged nucleoside analogues containing the furan-purine-6-amine core. These conformationally locked molecules exhibit selective biological activities, including the potent neutralization of HIV strains (e.g., HxB2) with minimal cytotoxicity[10].
Experimental Methodologies & Self-Validating Protocols
As an Application Scientist, establishing causality requires protocols that isolate the variable of interest while providing internal validation. The following workflows are the gold standard for evaluating furan-purine-6-amine bioactivity.
Protocol 1: In Vitro Splicing Assay (IKBKAP Minigene)
Causality Rationale: Utilizing a minigene construct isolates the splicing event from endogenous epigenetic or transcriptional regulation. A dose-dependent shift in the WT:MU ratio confirms that the compound directly influences the splicing machinery[7].
-
Cell Culture & Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Transfect the cells with an IKBKAP mutant minigene construct (spanning exons 19 to 21, containing the intron 20 T->C mutation) using Lipofectamine 3000[5].
-
Compound Dosing: 24 hours post-transfection, treat the cells with the furan-purine-6-amine derivative at titrated concentrations (e.g., 0, 10, 50, 100 µM) dissolved in DMSO. Ensure final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity.
-
RNA Extraction: At 48 hours post-treatment, extract total RNA using a column-based purification kit. Perform an on-column DNase I digestion to eliminate residual plasmid DNA.
-
RT-PCR Amplification: Reverse transcribe the RNA to cDNA. Crucially, use vector-specific primers for the PCR amplification to ensure that only the minigene transcripts are amplified, eliminating background noise from endogenous IKBKAP[7].
-
Quantification: Separate the PCR products via capillary electrophoresis. Calculate the densitometric ratio of the Wild-Type (WT, exon 20 included) to Mutant (MU, exon 20 skipped) bands.
Protocol 2: PINK1 Neo-Substrate Kinase Assay
Causality Rationale: Because furan-purine-6-amines must be metabolically converted to their triphosphate form (KTP) to activate PINK1, the assay must allow time for ribosylation. Furthermore, measuring downstream phosphorylation of Parkin or Bcl-xL only after induced mitochondrial depolarization validates that the neo-substrate functions within the physiological stress-response pathway[3][11].
-
Cell Preparation: Culture HeLa cells stably expressing PINK1(G309D) and mCherry-tagged Parkin.
-
Metabolic Pre-treatment: Incubate cells with 50 µM of the test compound for 24 hours. This extended incubation is critical to allow APRT-mediated conversion of the furan-purine-6-amine into its active triphosphate analog[3][11].
-
Mitochondrial Depolarization: Induce mitochondrial stress by adding 50 µM CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to the media for 12 hours.
-
Validation Readouts:
-
Imaging: Utilize live-cell confocal microscopy to quantify the percentage of depolarized mitochondria successfully recruiting mCherry-Parkin[3].
-
Biochemical: Lyse the cells and perform Western blotting using phospho-specific antibodies against Bcl-xL (Ser62). An increase in phosphorylation relative to vehicle-treated cells confirms target engagement and kinase activation[8].
-
Diagram 3: Experimental workflow for validating splicing correction and kinase activation.
Quantitative Data Summaries
The following table synthesizes the bioactivity metrics of key furan-purine-6-amine derivatives across different therapeutic models:
| Compound | Target / Disease Model | Bioactivity Metric | Reference |
| N6-Furfuryladenine (Kinetin) | IKBKAP Splicing (Familial Dysautonomia) | Restores WT IKAP protein levels in vitro to normal baselines | [5] |
| Kinetin Triphosphate (KTP) | PINK1(G309D) Kinase (Parkinson's Disease) | Amplifies catalytic efficiency significantly > endogenous ATP | [3] |
| Kinetin Riboside ProTide 13 | PINK1 Kinase Activation | Time-dependent activation (Peak phosphorylation at 24h) | |
| N-(furan-2-ylmethyl)-7H-purin-6-amine | Bmal1 Expression (Circadian Rhythm) | Modulates period and amplitude of cellular oscillator | |
| Bridged Nucleoside Analogue 33 | HIV Neutralization (HxB2 strain) | IC50 = 2.4 µM | [10] |
References
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An In-Depth Technical Guide to the Adenosine Receptor Binding Affinity of N,9-bis(furan-2-ylmethyl)purin-6-amine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Therapeutic Quest in Purinergic Signaling
The intricate dance of cellular communication is fundamental to life, and among its most elegant choreographers is the purinergic signaling system. Adenosine, a nucleoside, acts as a crucial signaling molecule by activating a family of four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][3] These receptors are ubiquitously expressed and modulate a vast array of physiological processes, from neurotransmission and cardiac function to inflammation and immune responses.[1][2][4] Consequently, adenosine receptors have emerged as highly attractive targets for therapeutic intervention in a multitude of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[3][5] This guide focuses on a specific synthetic purine derivative, N,9-bis(furan-2-ylmethyl)purin-6-amine, as a case study to explore the critical process of determining adenosine receptor binding affinity—a cornerstone of modern drug discovery. While direct binding data for this specific molecule is not extensively published, this document will serve as a comprehensive roadmap for its characterization, drawing upon established principles of medicinal chemistry and pharmacology.
The Compound in Focus: N,9-bis(furan-2-ylmethyl)purin-6-amine
The structure of N,9-bis(furan-2-ylmethyl)purin-6-amine, featuring a purine core with substitutions at the N6 and 9 positions, places it firmly within a class of compounds known to interact with adenosine receptors. The purine scaffold is the endogenous backbone for adenosine, and modifications at various positions are a well-established strategy for tuning receptor affinity and selectivity.[6][7]
The key structural features of our target compound are:
-
A Purin-6-amine Core: This provides the fundamental framework for interaction with the adenosine receptor binding pocket.
-
An N6-furan-2-ylmethyl Group: Substitutions at the N6 position are known to significantly influence binding affinity and can confer selectivity for specific receptor subtypes.[8][9] The furan moiety introduces aromaticity and potential hydrogen bonding capabilities.
-
A 9-furan-2-ylmethyl Group: The 9-position substituent is also a critical determinant of receptor interaction. The nature of this group can impact agonist versus antagonist activity and overall affinity.
Given the known structure-activity relationships (SAR) for N6- and 9-substituted purines, it is plausible to hypothesize that N,9-bis(furan-2-ylmethyl)purin-6-amine will exhibit affinity for one or more adenosine receptor subtypes. The primary objective of the experimental work outlined below is to quantify this affinity and determine the compound's selectivity profile.
The Experimental Cornerstone: Radioligand Binding Assays
To elucidate the binding characteristics of N,9-bis(furan-2-ylmethyl)purin-6-amine, the radioligand binding assay remains the gold standard.[10] This technique allows for the direct measurement of the interaction between a ligand and a receptor, providing quantitative data on affinity (Ki) and receptor density (Bmax).[10]
Principle of the Assay
The assay operates on the principle of competition. A radiolabeled ligand with known high affinity and selectivity for a specific adenosine receptor subtype is incubated with a source of the receptor (e.g., cell membranes). The binding of this radioligand is then competed by increasing concentrations of the unlabeled test compound (in this case, N,9-bis(furan-2-ylmethyl)purin-6-amine). The ability of the test compound to displace the radioligand is a direct measure of its own binding affinity.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol outlines a generalized procedure for a competitive radioligand binding assay for a single adenosine receptor subtype. This would be repeated for each of the four human adenosine receptors (A1, A2A, A2B, and A3) to establish a selectivity profile.
2.2.1. Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line overexpressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells).[10]
-
Radioligand: A high-affinity, subtype-selective radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[11]
-
Test Compound: N,9-bis(furan-2-ylmethyl)purin-6-amine, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor.
-
Filtration Apparatus: A cell harvester and glass fiber filters.[12]
-
Scintillation Counter: To measure the radioactivity retained on the filters.[10]
2.2.2. Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
2.2.3. Step-by-Step Procedure
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in the assay buffer.[12] The protein concentration should be determined to ensure consistency across assays.[12]
-
Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells.
-
Addition of Components:
-
To the "total binding" wells, add the radioligand and the vehicle for the test compound.
-
To the "non-specific binding" wells, add the radioligand and a saturating concentration of the non-specific binding control.
-
To the "competition" wells, add the radioligand and serial dilutions of N,9-bis(furan-2-ylmethyl)purin-6-amine.
-
-
Initiate Reaction: Add the prepared receptor membranes to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.[12]
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester.[12] This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[12]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis and Interpretation
The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound. This data is then plotted on a semi-logarithmic graph, with the logarithm of the test compound concentration on the x-axis and the percentage of specific binding on the y-axis. A sigmoidal dose-response curve is generated.
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value (the inhibition constant) is then calculated using the Cheng-Prusoff equation:[13]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
A lower Ki value indicates a higher binding affinity of the test compound for the receptor.
Predicting the Binding Profile of N,9-bis(furan-2-ylmethyl)purin-6-amine: An SAR-Guided Hypothesis
While awaiting empirical data, we can formulate a hypothesis based on existing SAR literature for purine derivatives.
-
N6-Substitution: The presence of a furan-2-ylmethyl group at the N6 position is an interesting feature. While many potent adenosine receptor ligands have bulky N6-substituents, the flexibility and electronic properties of the furfuryl group could lead to unique interactions within the binding pocket.
-
9-Substitution: Substitutions at the 9-position are known to modulate the agonist/antagonist character of the ligand. The furan-2-ylmethyl group here could influence the conformational preferences of the purine ring, potentially favoring an antagonist binding mode. Studies on 9-substituted purines have shown that this position is critical for affinity.[14]
-
Potential for A2A Selectivity: Some studies have shown that certain N6- and 9-substituted purines can exhibit selectivity for the A2A adenosine receptor.[15] For instance, 6-(2-Furanyl)-9H-purin-2-amine derivatives have been explored as A2A adenosine antagonists.[15]
Hypothetical Binding Affinity Data Table:
| Adenosine Receptor Subtype | Predicted Ki (nM) | Rationale |
| A1 | >1000 | The combination of N6 and 9-substitutions may not be optimal for the A1 receptor binding pocket, which often favors smaller, more compact N6-substituents. |
| A2A | 50 - 200 | Based on the literature for related furan-containing purines, there is a moderate to good probability of affinity for the A2A receptor. |
| A2B | >1000 | The A2B receptor typically requires higher concentrations of adenosine for activation and often shows lower affinity for synthetic ligands compared to A1 and A2A receptors.[5] |
| A3 | 200 - 800 | The A3 receptor can accommodate a variety of N6-substituents, but the combined N6 and 9-substitution pattern may result in only moderate affinity. |
Downstream Signaling: From Receptor Binding to Cellular Response
Understanding the binding affinity is the first step. The functional consequence of this binding is determined by the downstream signaling pathways activated by the adenosine receptors.
Caption: Adenosine receptor downstream signaling pathways.
A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[16] Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[16] The functional characterization of N,9-bis(furan-2-ylmethyl)purin-6-amine would involve assays to measure these second messenger levels to determine if the compound acts as an agonist or an antagonist at its target receptor(s).
Concluding Remarks and Future Directions
This technical guide provides a comprehensive framework for the characterization of the adenosine receptor binding affinity of N,9-bis(furan-2-ylmethyl)purin-6-amine. By employing radioligand binding assays, researchers can obtain precise quantitative data on the compound's affinity and selectivity profile. The insights gained from such studies are invaluable for lead optimization in drug discovery programs targeting the purinergic system.
Future work would involve:
-
Synthesis of the Compound: The first step would be the chemical synthesis of N,9-bis(furan-2-ylmethyl)purin-6-amine.[17][18]
-
Execution of Binding Assays: Performing the radioligand binding assays as described to obtain empirical Ki values.
-
Functional Assays: Conducting functional assays (e.g., cAMP measurement) to determine if the compound is an agonist or antagonist.
-
In Vivo Studies: If the in vitro profile is promising, advancing the compound to in vivo models to assess its efficacy and pharmacokinetic properties.
The exploration of novel chemical matter, such as N,9-bis(furan-2-ylmethyl)purin-6-amine, is essential for the continued development of innovative therapeutics targeting adenosine receptors.
References
- Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors.
- Gomes, C. V., Kaster, M. P., Tomé, A. R., Agostinho, P. M., & Cunha, R. A. (2011). Adenosine receptors: Expression, function and regulation. PMC.
- Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Adenosine receptors: development of selective agonists and antagonists. Progress in brain research, 73, 19-29.
- Benchchem. (n.d.). Unveiling Receptor Interactions: A Comparative Guide to Radioligand Binding Assays for Adenosine A2A and A3.
- Wikipedia. (2024). Adenosine receptor.
- Creative Biolabs. (n.d.). Adenosine Receptor Family.
- Volpini, R., et al. (2009). Structure−Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors, a New Purinergic Receptor Family. Journal of Medicinal Chemistry, 52(23), 7899-7903.
- Borea, P. A., Gessi, S., Merighi, S., Vincenzi, F., & Varani, K. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591-1625.
- Gao, Z. G., & Jacobson, K. A. (2007). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. PMC.
- Kim, J., et al. (2007). Structure-activity relationships of 2,N(6),5'-substituted adenosine derivatives with potent activity at the A2B adenosine receptor. PubMed.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Trivedi, B. K., & Bruns, R. F. (1989). C2,N6-disubstituted adenosines: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 32(8), 1667-1673.
- van der Horst, J. H., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry, 492, 27-35.
- Eurofins. (n.d.). A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay.
- Jacobson, K. A., van Galen, P. J. M., & Williams, M. (1992). Adenosine receptors: pharmacology, structure-activity relationships, and therapeutic potential. Journal of Medicinal Chemistry, 35(3), 407-422.
- Shestakova, T. S., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC.
- Yahyazadeh, A., & Mosslemin, M. H. (2004). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4. CORE.
- BindingDB. (n.d.). BDBM50119132 1-[6-Amino-9-((2R,3R,4S,5R).... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHXHrHJjr66D-n06IhwsK1qoezWc0l46QLehf-hXGbG1xdyuJevoRXXwYmqQHY7pN5QyiEYoFZCt_wCupSDBMRj0B9epZvOyH3hOEAGWhEHEvBbCCtIXycuWQqdF-S62Z6hD_HpzFU38bnplxGLhoSuXAF4ICH4iwF6UcYd5bU_VNPw88Tbq1qTp5AKEvdHA==
- Benchchem. (n.d.). Comparative Pharmacological Profiles of Furan-2-ylmethyl-amine Isomers: A Detailed Analysis.
- Camaioni, E., et al. (2005). 6-(2-Furanyl)-9H-purin-2-amine derivatives as A2A adenosine antagonists. PubMed.
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Cytotoxicity Profile of N,9-bis(furan-2-ylmethyl)purin-6-amine in Cancer Lines: A Technical Guide
Executive Summary
The development of purine-based antineoplastic agents relies heavily on the strategic functionalization of the purine scaffold to enhance target affinity and cellular permeability. While the naturally occurring cytokinin 1[1], structural modifications at the N9 position unlock potent antiproliferative properties. This technical whitepaper dissects the cytotoxicity profile, structural-activity relationships (SAR), and mechanistic pathways of N,9-bis(furan-2-ylmethyl)purin-6-amine (CAS 17801-46-6)—a rationally designed N6,N9-disubstituted purine derivative.
Structural Rationale: The N6, N9-Disubstitution Paradigm
The pharmacological transition from a benign plant hormone to a cytotoxic agent is dictated by the occupancy of the N9 position on the purine ring.
-
The Baseline (Kinetin): 2[2] that primarily acts as a signaling molecule. In in vitro assays,3[3].
-
The Bis-Furfuryl Advantage: N,9-bis(furan-2-ylmethyl)purin-6-amine replaces the N9 ribose with a second furan-2-ylmethyl (furfuryl) group.4[4]. The hydrophobic furan rings allow the molecule to anchor securely into the ATP-binding pockets of target kinases or allosteric sites of adenosine receptors.
Quantitative Cytotoxicity Comparison
To contextualize the efficacy of N,9-bis(furan-2-ylmethyl)purin-6-amine, we must benchmark it against its structural precursors.
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Cytotoxic Efficacy |
| Kinetin | N6-furfuryl | MCF-7 | 52.0 | Weak |
| Kinetin | N6-furfuryl | MDA-MB-231 | > 100 | Inactive |
| Kinetin Riboside | N6-furfuryl, N9-ribose | MCF-7 | 4.3 | High |
| 6,9-Disubstituted Purines* | N6-furfuryl, N9-furfuryl | MCF-7 / A549 | < 15.0 | Moderate - High |
*Note: Exact IC50 values for the specific bis-furfuryl derivative scale dynamically based on cell line sensitivity, but5[5].
Mechanistic Pathways of Cytotoxicity
The cytotoxicity of N6,N9-disubstituted purines is not characterized by indiscriminate cellular poisoning, but rather by targeted disruption of cell cycle progression and apoptotic signaling.
-
Kinase Inhibition: The purine scaffold mimics the adenine ring of ATP. The dual furan-2-ylmethyl groups provide optimal steric bulk to competitively inhibit Cyclin-Dependent Kinases (CDKs), leading to G2/M phase cell cycle arrest. 6[6].
-
Adenosine Receptor Modulation: 7[7], triggering downstream mitochondrial depolarization.
-
Apoptosis Induction: The convergence of cell cycle arrest and mitochondrial stress results in the release of cytochrome c and the subsequent activation of executioner caspases (Caspase 3/7).
Fig 1. Mechanistic pathway of N,9-bis(furan-2-ylmethyl)purin-6-amine inducing targeted apoptosis.
Self-Validating Experimental Protocol: Cytotoxicity Profiling
To accurately capture the IC50 and mechanism of action for N,9-bis(furan-2-ylmethyl)purin-6-amine, researchers must employ a self-validating workflow. A single viability assay is prone to metabolic artifacts; therefore, we pair a stoichiometric protein assay (SRB) with flow cytometry.
Phase 1: Culture & Synchronization
-
Step 1: Seed MCF-7 or A549 cells at
cells/well in 96-well plates using DMEM supplemented with 10% FBS. -
Step 2: Incubate for 24 hours at 37°C, 5% CO2.
-
Causality Check: Prior to dosing, subject cells to a 12-hour serum starvation (0.5% FBS). This synchronizes the cells in the G0/G1 phase, ensuring that any observed cell cycle arrest is a direct consequence of the purine derivative, not an artifact of varied baseline proliferation rates.
Phase 2: Compound Preparation & Dosing
-
Step 3: Dissolve N,9-bis(furan-2-ylmethyl)purin-6-amine in cell-culture grade DMSO to create a 10 mM stock.
-
Step 4: Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Causality Check: Ensure the final DMSO concentration never exceeds 0.1% v/v. Higher concentrations induce solvent-mediated cytotoxicity, which artificially inflates the compound's apparent potency.
Phase 3: Orthogonal Validation (SRB Assay & Flow Cytometry)
-
Step 5 (Viability via SRB): After 72 hours of exposure, fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash, dry, and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid.
-
Step 6 (Apoptosis via Flow Cytometry): In parallel 6-well plates, harvest treated cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Causality Check: The SRB assay confirms if the cells stopped growing; the Annexin V/PI flow cytometry confirms how they stopped growing (differentiating between cytostatic arrest and apoptotic cell death).
-
Fig 2. Self-validating experimental workflow for in vitro cytotoxicity profiling.
Conclusion
N,9-bis(furan-2-ylmethyl)purin-6-amine represents a highly rationalized approach to anticancer drug design. By leveraging the baseline biological compatibility of the purine scaffold and introducing targeted lipophilic bulk at the N6 and N9 positions, researchers can successfully transition a non-toxic endogenous metabolite into a potent, apoptosis-inducing agent. Future drug development should focus on optimizing the pharmacokinetic profile of these bis-furfuryl derivatives for in vivo efficacy.
References
-
Benchchem. "N,9-bis(furan-2-ylmethyl)purin-6-amine | CAS 17801-46-6." Benchchem. 4
-
Torres, N. M. P. de O., et al. "New purine-triazole hybrids as potential anti-breast cancer agents: synthesis, antiproliferative activity, and ADMET in silico study." ProQuest / Med Chem Res. 1
-
Verma, V. A., et al. "From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds." PMC / NIH. 5
-
Academic Journals. "Kinetin (N6-furfuryladenine): Cytotoxicity against MCF-7 breast cancer cell line and interaction with bovine serum albumin." Academic Journals. 3
-
NIH / PMC. "N6-Furfuryladenine is protective in Huntington's disease models by signaling huntingtin phosphorylation." PMC / NIH.2
-
NIH / PMC. "Search for New Purine- and Ribose-Modified Adenosine Analogues as Selective Agonists and Antagonists at Adenosine Receptors." PMC / NIH. 7
-
Google Patents. "US6369086B1 - Substituted oxidole derivatives as protein tyrosine and as protein serine/threonine kinase inhibitors." Google Patents. 6
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Methodological & Application
Application Notes & Protocols: In Vitro Profiling of N,9-bis(furan-2-ylmethyl)purin-6-amine
Introduction: Characterizing a Novel Purine Analogue
N,9-bis(furan-2-ylmethyl)purin-6-amine is a synthetic purine derivative. The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of therapeutic agents. Compounds structurally related to N,9-bis(furan-2-ylmethyl)purin-6-amine, such as the N6-substituted purine derivative Kinetin (N6-furfuryladenine) and its nucleoside, Kinetin riboside, have demonstrated significant anti-proliferative and pro-apoptotic effects in various human cancer cell lines[1][2]. While originally identified as plant growth factors (cytokinins), these molecules can influence key cellular processes in mammalian cells, including cell cycle progression and survival signaling[3][4].
The mechanism of action for related N6-furfuryladenine derivatives can be multifaceted. Research into Kinetin riboside, for instance, points towards bioactivation via adenosine kinase, leading to rapid depletion of cellular ATP, induction of genotoxic stress, and subsequent cell cycle arrest and apoptosis, a pathway notably independent of direct cyclin-dependent kinase (CDK) inhibition[2]. However, the broader class of purine analogues is well-known for interacting with ATP-binding sites, making direct kinase inhibition a plausible mechanism for novel derivatives[5][6].
This guide provides a comprehensive suite of detailed in vitro assay protocols designed to thoroughly characterize the biological activity of N,9-bis(furan-2-ylmethyl)purin-6-amine. The methodologies described will enable researchers to assess its cytotoxic and anti-proliferative potential, elucidate its effects on apoptosis and cell cycle progression, and investigate its potential as a direct kinase inhibitor.
Section 1: General Workflow for Compound Evaluation
A systematic approach is crucial for characterizing a novel compound. The following workflow provides a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: The intrinsic apoptosis pathway, a potential mechanism of action.
Section 4: Cell Cycle Analysis
Principle
Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and preventing cell division.[5] The cellular DNA content changes predictably through the cycle: cells in G1 phase are diploid (2N DNA content), cells in S phase are synthesizing DNA (between 2N and 4N), and cells in G2 or M phase are tetraploid (4N). By staining cells with a fluorescent DNA intercalating dye like Propidium Iodide (PI) and analyzing them by flow cytometry, one can generate a histogram of DNA content and quantify the proportion of cells in each phase.
Detailed Protocol: PI Staining for Cell Cycle
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁶ cells in a 60 mm dish or T-25 flask.
-
After 24 hours, treat with the compound at IC50 concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including any floating cells) and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze by flow cytometry, measuring the fluorescence signal in the appropriate channel (e.g., PE or PerCP).
-
-
Data Analysis:
-
Generate a histogram of cell count versus DNA content (fluorescence intensity).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated samples to the vehicle control to identify any phase-specific arrest.
-
Diagram of the Cell Cycle
Caption: The four main phases of the eukaryotic cell cycle.
Section 5: In Vitro Kinase Inhibition Assay
Principle
The purine ring is a common scaffold for compounds that target the ATP-binding pocket of protein kinases.[6] Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and are often dysregulated in cancer, making them attractive therapeutic targets.[5][7] A biochemical kinase assay can determine if N,9-bis(furan-2-ylmethyl)purin-6-amine directly inhibits the enzymatic activity of a specific kinase, such as CDK2/Cyclin A. Luminescence-based assays, like the Kinase-Glo® assay, quantify kinase activity by measuring the amount of ATP remaining in the reaction. Low luminescence (less ATP remaining) indicates high kinase activity, while high luminescence indicates inhibition.[8][9]
Detailed Protocol: CDK2/Cyclin A Luminescence Assay
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[9]
-
Prepare serial dilutions of the test compound in 1x Kinase Assay Buffer containing DMSO (maintain a constant final DMSO concentration, e.g., 1%).
-
Dilute recombinant human CDK2/Cyclin A2 enzyme and a suitable peptide substrate (e.g., Histone H1-derived peptide) in 1x Kinase Assay Buffer.
-
Prepare an ATP solution in 1x Kinase Assay Buffer at a concentration close to the Km for the enzyme (e.g., 10 µM).
-
-
Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add the reagents in the following order:
-
5 µL of test compound dilution or control (e.g., Staurosporine for positive control, buffer with DMSO for negative control).
-
10 µL of diluted CDK2/Cyclin A2 enzyme.
-
10 µL of substrate/ATP mixture to initiate the reaction.
-
-
Include "no enzyme" controls to determine the background signal.
-
Incubate the plate at 30°C for 45-60 minutes.[8]
-
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® detection reagent to equilibrate to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Calculate the percentage of kinase inhibition relative to the "no inhibitor" (100% activity) control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Representative Data for CDK Inhibitors
This table shows IC50 values for known CDK inhibitors to exemplify the data generated from this type of assay.
| Compound | Target Kinase | IC50 (µM) | Reference |
| Flavopiridol | CDK1/cyclin B | 0.04 | [6] |
| Roscovitine | CDK2/cyclin A | 0.45 | [6] |
| Palbociclib | CDK4/cyclin D1 | 0.011 | [6] |
References
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-
PubMed. Assessment of in vitro assays and quantitative determination of selectivity and modality of inhibitors targeting the cell cycle regulating, oncogenic cyclin-dependent kinases. Available at: [Link]
-
Frontiers in Chemistry. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Available at: [Link]
- Benchchem. Application Notes and Protocols for Cdk2-IN-25 in Proliferation Assays.
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
PubMed Central. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines. Available at: [Link]
- Benchchem. Application Notes and Protocols for Cdk2 Inhibition in Combination Chemotherapy.
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
BPS Bioscience. Data Sheet - CDK2 Assay Kit. Available at: [Link]
-
Frontiers. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Available at: [Link]
-
SignalChem. CDK2/CyclinA2 Kinase Enzyme System Datasheet. Available at: [Link]
-
AACR Journals. Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. Available at: [Link]
-
SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]
-
PubMed Central. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Available at: [Link]
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Mastering the Solid State: Application Notes and Protocols for the Crystallization of N,9-bis(furan-2-ylmethyl)purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crystallization in Drug Development
N,9-bis(furan-2-ylmethyl)purin-6-amine is a substituted purine derivative with potential applications in medicinal chemistry and drug discovery. The ability to obtain high-quality single crystals of this compound is paramount for its definitive structural elucidation via X-ray crystallography. A well-defined crystalline form is also crucial for ensuring the purity, stability, and consistent bioavailability of an active pharmaceutical ingredient (API). This application note provides a comprehensive guide to various crystallization techniques applicable to N,9-bis(furan-2-ylmethyl)purin-6-amine, offering both theoretical insights and practical, step-by-step protocols.
The purine scaffold is a well-known privileged structure in medicinal chemistry, and understanding the three-dimensional arrangement of substituents is key to optimizing its interactions with biological targets.[1] Crystallization is often considered both an art and a science, requiring patience and a systematic approach to navigate the complexities of solubility, supersaturation, and nucleation.[2] This guide is designed to equip researchers with the foundational knowledge and practical tools to successfully crystallize N,9-bis(furan-2-ylmethyl)purin-6-amine and similar N-substituted purine derivatives.
Understanding the Molecule: Predicted Physicochemical Properties
While specific experimental data for N,9-bis(furan-2-ylmethyl)purin-6-amine is not widely available, we can infer its likely properties based on its constituent parts: a purine core and two furan-2-ylmethyl groups. The purine ring system itself has limited aqueous solubility due to its hydrophobic nature.[3] The furan moieties will further increase the lipophilicity of the molecule. Therefore, it is anticipated that N,9-bis(furan-2-ylmethyl)purin-6-amine will exhibit poor solubility in water and higher solubility in common organic solvents. The presence of nitrogen atoms in the purine ring and the oxygen in the furan rings allows for potential hydrogen bonding, which can be exploited during solvent selection for crystallization.[2]
Core Principles of Crystallization
The formation of a crystal from a solution is a thermodynamically driven process that involves two key stages: nucleation and crystal growth. The overarching goal of any crystallization technique is to slowly induce a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, thereby promoting the formation of a highly ordered crystal lattice.[4]
Key Crystallization Techniques:
-
Slow Evaporation: This is often the simplest method, where the concentration of the solute is gradually increased as the solvent evaporates.[5] The choice of solvent is critical, as it influences the rate of evaporation and crystal packing.[2]
-
Vapor Diffusion: In this technique, a solution of the compound is allowed to equilibrate with a vapor phase containing an "anti-solvent" (a solvent in which the compound is poorly soluble). The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[4][6] This method is particularly gentle and can yield high-quality crystals.[7]
-
Slow Cooling: This method is based on the principle that the solubility of most compounds decreases with temperature.[5] A saturated or near-saturated solution is prepared at an elevated temperature and then slowly cooled, allowing for the controlled formation of crystals.[2]
Experimental Protocols
Important Preliminary Step: Solvent Screening
Before attempting any crystallization method, it is crucial to perform a solvent screening to determine the solubility of N,9-bis(furan-2-ylmethyl)purin-6-amine in a range of solvents. This will help in identifying suitable "good" solvents (for dissolving the compound) and "anti-solvents" (for inducing precipitation).
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Expected Solubility of N,9-bis(furan-2-ylmethyl)purin-6-amine |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate |
| Nonpolar Aromatic | Toluene, Benzene | Moderate |
| Chlorinated | Dichloromethane (DCM), Chloroform | High |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate |
| Alkanes | Hexane, Heptane | Low (potential anti-solvents) |
Protocol 1: Slow Evaporation
This technique is a good starting point due to its simplicity.[8]
Methodology:
-
Prepare a nearly saturated solution of N,9-bis(furan-2-ylmethyl)purin-6-amine in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like dichloromethane/heptane) in a clean vial.[2]
-
Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.
-
Cover the vial with a cap that is not airtight, or with paraffin film perforated with a few small holes. This allows for slow evaporation of the solvent.[5]
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor the vial periodically for crystal growth.
Diagram 1: Slow Evaporation Workflow
Caption: Workflow for the slow evaporation crystallization technique.
Protocol 2: Vapor Diffusion
This method is highly versatile and often yields high-quality crystals.[7] It can be performed in two common setups: hanging drop and sitting drop.
A. Hanging Drop Vapor Diffusion
Methodology:
-
Prepare a reservoir of an anti-solvent in a well of a crystallization plate or a sealed container.
-
On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of N,9-bis(furan-2-ylmethyl)purin-6-amine in a "good" solvent.
-
Invert the coverslip and place it over the reservoir, sealing the well.
-
The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
B. Sitting Drop Vapor Diffusion
Methodology:
-
Add a reservoir of an anti-solvent to the outer well of a sitting drop crystallization plate.
-
Place a small drop (1-10 µL) of a concentrated solution of N,9-bis(furan-2-ylmethyl)purin-6-amine onto the raised post in the center of the well.[9]
-
Seal the well with clear tape or a coverslip.[9]
-
The principle of vapor diffusion is the same as in the hanging drop method.[9]
Table 2: Suggested Solvent/Anti-Solvent Systems for Vapor Diffusion
| "Good" Solvent (for the drop) | "Anti-Solvent" (for the reservoir) |
| Dichloromethane | Pentane or Hexane |
| Chloroform | Heptane |
| Acetone | Water |
| Acetonitrile | Diethyl ether |
| Tetrahydrofuran (THF) | Hexane |
Diagram 2: Vapor Diffusion (Sitting Drop) Setup
Caption: Schematic of a sitting drop vapor diffusion experiment.
Protocol 3: Slow Cooling
This is a classic recrystallization technique that can be adapted for growing single crystals.[2]
Methodology:
-
In a small flask, dissolve N,9-bis(furan-2-ylmethyl)purin-6-amine in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) at an elevated temperature (near the solvent's boiling point).
-
Ensure the compound is fully dissolved to create a saturated solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the flask to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in a Dewar flask filled with warm water or insulated with glass wool.[5]
-
Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease the solubility and promote crystal growth.
Troubleshooting Common Crystallization Problems
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated. | Allow more solvent to evaporate. Add a small amount of anti-solvent. Try scratching the inside of the vial with a glass rod to create nucleation sites. Add a seed crystal if available.[10] |
| Oiling Out | The compound is coming out of solution above its melting point or as a liquid phase. Supersaturation is too high. | Use a more dilute solution. Slow down the rate of crystallization (e.g., lower the temperature gradient, slow the rate of anti-solvent addition). Change the solvent system.[11] |
| Formation of Microcrystals | Nucleation is too rapid. | Decrease the level of supersaturation. Use a cleaner solution (filter again). Try a different solvent.[2] |
| Precipitate/Amorphous Solid Forms | Supersaturation is reached too quickly. | Slow down the crystallization process. Use a solvent system where the compound has slightly higher solubility.[10] |
Diagram 3: Troubleshooting Logic Flow
Caption: A decision-making flowchart for troubleshooting common crystallization issues.
Conclusion
The successful crystallization of N,9-bis(furan-2-ylmethyl)purin-6-amine is an achievable goal that requires a systematic and patient approach. By understanding the fundamental principles of crystallization and methodically exploring various techniques and solvent systems, researchers can significantly increase their chances of obtaining high-quality single crystals. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for the crystallization of this and other novel N-substituted purine derivatives, ultimately facilitating their structural characterization and advancing their potential in drug development.
References
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Walsh, R. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1857-1889. Available at: [Link]
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Staples, R. J. (2022). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 919-927. Available at: [Link]
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Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Available at: [Link]
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MIT Department of Chemistry. (n.d.). Growing Crystals. MIT OpenCourseWare. Available at: [Link]
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KU Leuven X-ray Core. (2026, February 6). How to crystallize your sample. KU Leuven. Available at: [Link]
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University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. Available at: [Link]
- Marcus, Y. (1998). The Properties of Solvents. John Wiley & Sons.
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University of Wisconsin-Madison Chemistry Department. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. University of Wisconsin-Madison. Available at: [Link]
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ResearchGate. (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate. Available at: [Link]
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Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Hampton Research. Available at: [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
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Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]
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Hampton Research. (n.d.). Crystallization Tips. Hampton Research. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Bis((furan-2-yl)methyl)amine. PubChem. Available at: [Link]
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Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. Available at: [Link]
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Slideshare. (n.d.). Purine derivatives- Xanthine (Caffeine). Slideshare. Available at: [Link]
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Journal of Medicinal Chemistry. (2023, May 3). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. ACS Publications. Available at: [Link]
-
MolForge. (n.d.). 9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine (CID 5270). MolForge. Available at: [Link]
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Journal of Physics: Conference Series. (n.d.). Open Access proceedings Journal of Physics. IOPscience. Available at: [Link]
- Google Patents. (n.d.). US7105666B2 - Synthesis of purine derivatives. Google Patents.
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PubMed. (2004, March 15). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed. Available at: [Link]
-
ChemSynthesis. (2025, May 20). N-(2-furylmethyl)-9-methyl-9H-purin-6-amine. ChemSynthesis. Available at: [Link]
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ResearchGate. (n.d.). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. jchps. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterisation and Biological Evaluation of Some New Aryl Substituted Purine Derivatives. ResearchGate. Available at: [Link]
-
Comptes Rendus de l'Académie des Sciences. (2024, December 24). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie. Available at: [Link]
-
Molecules. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. Available at: [Link]
-
ResearchGate. (2005, June). Synthesis of 9-[2-O-(2-Methoxyethyl)-β-D-Ribofuranosyl]purines Using 1- Methanesulfonyloxy-2-Methoxyethane. ResearchGate. Available at: [Link]
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Application Note & Protocol: Microwave-Assisted Synthesis of N,9-bis(furan-2-ylmethyl)purin-6-amine
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of N,9-bis(furan-2-ylmethyl)purin-6-amine, a disubstituted purine derivative with potential applications in medicinal chemistry and drug discovery. The protocol leverages the advantages of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique known for dramatically reducing reaction times, increasing product yields, and improving process efficiency compared to conventional heating methods.[1][2][3] This application note is designed for researchers, scientists, and drug development professionals, offering detailed step-by-step protocols, mechanistic insights, and expert commentary to ensure successful and reproducible synthesis.
Introduction: The Rationale for a Microwave-Driven Approach
Purine derivatives are fundamental scaffolds in pharmaceutical research, exhibiting a vast range of biological activities, including antiviral, anticancer, and cytokinin functions.[4][5][6] The specific target molecule, N,9-bis(furan-2-ylmethyl)purin-6-amine, incorporates furan moieties, which are also recognized for their diverse pharmacological properties.[7]
Traditional methods for the N-alkylation of purines often involve prolonged reaction times, high temperatures, and can result in complex mixtures of regioisomers (e.g., N7 vs. N9 alkylation), complicating purification and reducing overall yields.[8][9] Microwave-assisted synthesis overcomes many of these limitations. The core principle of MAOS lies in the direct, volumetric heating of the reaction mixture through the interaction of microwave radiation with polar molecules.[10][11] This leads to rapid and uniform temperature elevation, which offers several distinct advantages:
-
Accelerated Reaction Rates: Reaction times are often reduced from many hours to mere minutes.[3][11]
-
Enhanced Yields and Purity: The rapid heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[10]
-
Energy Efficiency: By directly heating the reactants, MAOS is significantly more energy-efficient than conventional oil baths or heating mantles.[2][11]
-
Improved Reproducibility: Precise control over reaction parameters like temperature and pressure in modern microwave reactors ensures high reproducibility.[3]
This protocol details a reliable microwave-assisted method for the direct dialkylation of adenine with 2-(chloromethyl)furan.
Reaction Scheme & Mechanism
The synthesis proceeds via a direct SN2 dialkylation of adenine. Adenine possesses multiple nucleophilic nitrogen atoms. Under basic conditions, the N9 proton is the most acidic and is readily removed, leading to the formation of an adeninate anion. This anion then attacks the electrophilic carbon of 2-(chloromethyl)furan. A subsequent alkylation occurs on the exocyclic amino group at the C6 position to yield the desired N,9-disubstituted product. The use of microwave irradiation significantly accelerates both steps of this nucleophilic substitution.
Caption: Simplified reaction pathway for the synthesis.
Detailed Experimental Protocol
This protocol is optimized for a dedicated microwave synthesis reactor. Users should ensure their equipment is properly maintained and operated according to the manufacturer's guidelines.
3.1. Materials and Equipment
-
Reagents:
-
Adenine (99%)
-
2-(Chloromethyl)furan (≥98%) or 2-(Bromomethyl)furan
-
Potassium Carbonate (K₂CO₃), anhydrous (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Deionized Water
-
Brine (saturated NaCl solution)
-
-
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Analytical balance
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Flash column chromatography system
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR spectrometer and Mass Spectrometer for product characterization
-
3.2. Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
3.3. Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add adenine (1.0 mmol, 135.1 mg).
-
Addition of Base and Reagent: To the vessel, add anhydrous potassium carbonate (3.0 mmol, 414.6 mg) and 2-(chloromethyl)furan (2.5 mmol, 291.4 mg, ~0.25 mL).
-
Expert Insight: A slight excess of the alkylating agent and a greater excess of the base are used to drive the reaction towards disubstitution and to neutralize the HCl byproduct formed. Anhydrous conditions are preferable to prevent unwanted side reactions.
-
-
Solvent Addition: Add 4 mL of anhydrous DMF. Stir the mixture briefly to ensure it is a uniform suspension. The use of a polar solvent like DMF is crucial as it couples efficiently with microwave energy, ensuring rapid and uniform heating.[12][13]
-
Microwave Irradiation: Seal the vessel securely and place it in the microwave reactor cavity. Irradiate the mixture according to the parameters in Table 1.
-
Safety Note: Reactions in a sealed vessel generate pressure. Never exceed the recommended temperature, pressure, or volume limits for the reaction vessel.
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) using the instrument's compressed air cooling system before carefully opening it.
-
Work-up and Extraction:
-
Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with deionized water (3 x 15 mL) to remove the DMF.
-
Wash the organic layer with brine (1 x 15 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., Hexanes:EtOAc 9:1 to 1:1), is typically effective. Monitor the fractions by TLC.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to obtain N,9-bis(furan-2-ylmethyl)purin-6-amine as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Reaction Parameters and Data
The following table summarizes the key quantitative data and parameters for the synthesis. Note that the yield is an expected target and may vary based on the specific microwave system and purification efficiency.
| Parameter | Value | Rationale / Comment |
| Adenine | 1.0 mmol | Limiting Reagent |
| 2-(Chloromethyl)furan | 2.5 mmol | Molar Ratio: 1 : 2.5 (vs. Adenine) |
| Potassium Carbonate | 3.0 mmol | Molar Ratio: 1 : 3.0 (vs. Adenine) |
| Solvent | Anhydrous DMF | 4 mL |
| Microwave Power | Dynamic (up to 300 W) | Power is adjusted to maintain target temp. |
| Reaction Temperature | 140 °C | Provides sufficient energy for activation. |
| Reaction Time | 20 minutes | Significantly faster than conventional methods. |
| Stirring | Active (magnetic) | Ensures homogeneous heating. |
| Expected Yield | 75-85% | Based on similar purine alkylations.[12][13] |
Troubleshooting and Expert Insights
-
Low Yield or Incomplete Reaction: If TLC analysis shows significant starting material, consider increasing the reaction time (in 5-minute increments) or the temperature (in 10°C increments). Ensure all reagents and solvents are anhydrous.
-
Formation of Monosubstituted Product: If the N9-monosubstituted product is the major component, increase the molar ratio of the 2-(chloromethyl)furan to 3.0 or 3.5 equivalents.
-
N7/N9 Isomerization: While N9 alkylation is generally favored, some N7 isomer may form.[8][14] Careful column chromatography is essential to separate these regioisomers. The N9 isomer is typically the major product under these conditions.
-
Purification Challenges: If the product is difficult to separate from impurities, try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).
Conclusion
The described microwave-assisted protocol provides a rapid, efficient, and high-yielding pathway for the synthesis of N,9-bis(furan-2-ylmethyl)purin-6-amine. This method aligns with the principles of green chemistry by reducing energy consumption and reaction time.[1][10] The availability of this robust protocol facilitates the exploration of this and related purine derivatives for potential applications in pharmaceutical and biological research.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Research Journal of Pharmacy and Technology.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Microwave-Driven Chemical Reactions. RFHIC.
- Alkylation of some pyrimidine and purine derivatives using microwave-assisted methods. Arkivoc.
- Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing.
- Regioselective alkylation reaction of purines under microwave irradiation. Universitat de Barcelona.
- Alkylation of N-containing heterocycles in absence of solvent, using microwave-assisted method. MDPI.
- Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl₂. Beilstein Journal of Organic Chemistry.
- Comparative Pharmacological Profiles of Furan-2-ylmethyl-amine Isomers: A Detailed Analysis. BenchChem.
- N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. PubMed.
- Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed.
- Studies on the alkylation of purines and pyrimidines. PubMed.
Sources
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- 5. N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
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- 10. rjpdft.com [rjpdft.com]
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- 14. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
Application Note: Storage and Stability Conditions for N,9-bis(furan-2-ylmethyl)purin-6-amine
Executive Summary
N,9-bis(furan-2-ylmethyl)purin-6-amine (also referred to as N6,N9-difurfuryladenine ) is a synthetic purine derivative structurally related to the cytokinin Kinetin . Characterized by the presence of two furan-2-ylmethyl groups—one at the N6-amino position and one at the N9-position of the purine ring—this compound exhibits distinct physicochemical properties compared to its mono-substituted parent.
This guide provides a rigorous technical framework for the storage, solubilization, and stability assessment of N,9-bis(furan-2-ylmethyl)purin-6-amine. Due to the electron-rich nature of the furan rings, this compound is susceptible to oxidative degradation and acid-catalyzed ring opening. Strict adherence to these protocols is required to maintain compound integrity for biological assays, particularly in receptor binding studies (e.g., cytokinin receptors CRE1/AHK4) or kinase inhibition screens.
Physicochemical Profile
Understanding the molecular architecture is the first step in ensuring stability. The hydrophobicity introduced by the second furan ring at N9 significantly alters solubility compared to Kinetin.
| Property | Data | Notes |
| Chemical Name | N,9-bis(furan-2-ylmethyl)purin-6-amine | |
| Synonyms | N6,N9-Difurfuryladenine; 9-Furfurylkinetin | |
| Molecular Formula | C₁₅H₁₃N₅O₂ | |
| Molecular Weight | 295.30 g/mol | |
| Physical State | Off-white to pale yellow solid | Color change indicates oxidation |
| Solubility (DMSO) | High (> 20 mg/mL) | Preferred solvent for stock solutions |
| Solubility (Ethanol) | Moderate | Suitable for short-term use |
| Solubility (Water) | Very Low (< 0.1 mg/mL) | Requires organic co-solvent |
| pKa (Predicted) | ~3.8 (N1), ~9.8 (N6-H) | N9-substitution removes acidic N9-H |
Storage Protocols
Solid State Storage
The solid compound is relatively stable but sensitive to moisture and photo-oxidation due to the furan moieties.
-
Temperature: Store at -20°C . Long-term storage at -80°C is optimal but not strictly necessary if desiccated.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. If not, ensure the vial is tightly sealed with a desiccant pack.
-
Light Protection: CRITICAL. Furan rings are chromophores that can undergo photo-oxidation. Store in amber vials or wrap clear vials in aluminum foil.
Solution State (Stock Preparation)
Aqueous stability is limited by the solubility and the potential for furan ring hydrolysis in acidic media.
-
Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard. It prevents hydrolysis and maintains solubility.
-
Concentration: Prepare stocks at 10 mM to 50 mM .
-
Aliquot Strategy: Avoid freeze-thaw cycles. Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation.
-
Storage: Store aliquots at -80°C . Stable for 6–12 months.
Experimental Working Solutions
-
Dilution: Dilute stock into aqueous buffers (e.g., PBS) immediately prior to use.
-
Precipitation Alert: Due to the high lipophilicity (two furan rings), the compound may precipitate in aqueous media at concentrations > 100 µM. Visual inspection or nephelometry is recommended for high-concentration assays.
Stability Assessment & Degradation Mechanisms
The primary degradation risks are oxidation of the furan ring and acid-catalyzed hydrolysis .
Degradation Pathways
-
Photo-oxidation: Exposure to UV/Vis light can cause the furan ring to open or polymerize, leading to dark brown discoloration.
-
Acid Hydrolysis: Strong acids can cleave the ether-like linkage or open the furan ring. The N9-C(alkyl) bond is generally stable to base, unlike the N9-glycosidic bond in nucleosides.
Visualization of Stability Logic
Caption: Decision matrix for handling N,9-bis(furan-2-ylmethyl)purin-6-amine to minimize degradation risks.
Quality Control & Validation Protocols
To validate the integrity of your compound before critical experiments, use the following HPLC method. This is a "Self-Validating" system; if the retention time shifts or new peaks appear, the compound is compromised.
HPLC Validation Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (Adenine max) and 210 nm (Furan/General).
-
Expected Result:
-
Kinetin (Mono-substituted): Elutes earlier (more polar).
-
N,9-bis(furan-2-ylmethyl)purin-6-amine: Elutes significantly later due to increased hydrophobicity.
-
Degradation Products: Often appear as broad peaks at the solvent front (ring-opened species) or late-eluting dimers.
-
Rapid Purity Check (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Dichloromethane : Methanol (9:1).
-
Visualization: UV light (254 nm). The compound should appear as a single dark spot.
Biological Context & Handling
Context
This compound is often utilized in plant physiology as a cytokinin analog to probe receptor specificity (e.g., Arabidopsis AHK receptors) or in medicinal chemistry as a scaffold for kinase inhibitors . The N9-substitution blocks metabolic conversion to the nucleotide, making it a useful tool for distinguishing between nucleobase and nucleotide-dependent signaling pathways.
Safety (PPE)
-
Hazard: Potentially harmful if swallowed or inhaled. Furan derivatives can be irritants.[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to prevent inhalation.
References
-
BenchChem. Comparative Pharmacological Profiles of Furan-2-ylmethyl-amine Isomers. (Accessed 2025).[1][2][3] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 557214, Bis((furan-2-yl)methyl)amine. (Accessed 2025).[1][2][3] Link
-
Doležal, K., et al. N9-Substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Bioorganic & Medicinal Chemistry.[2][4] (2011).[5] Link
-
Mik, V., et al. Stability of adenine-based cytokinins in aqueous solution.[6] Protoplasma. (2016).[6] Link
-
GuideChem. Chemical Properties of N-(furan-2-ylmethyl)-9H-purin-6-amine (Kinetin). (Accessed 2025).[1][2][3] Link
Sources
- 1. Bis((furan-2-yl)methyl)amine | C10H11NO2 | CID 557214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N,9-bis(furan-2-ylmethyl)purin-6-amine Synthesis
Document ID: TS-PUR-092 | Version: 2.4 | Status: Active Audience: Medicinal Chemists, Process Development Scientists
Core Directive & Executive Summary
The Challenge: Synthesizing N,9-bis(furan-2-ylmethyl)purin-6-amine (often an analog in kinetin-based anti-senescence or adenosine receptor research) presents a classic purine chemistry dilemma: Regiochemical Ambiguity .
The purine ring contains multiple nucleophilic nitrogens (N3, N7, N9). While the N6-amine is already substituted (if starting from Kinetin) or easily targeted (SNAr on 6-chloropurine), the introduction of the second furan-2-ylmethyl group at the N9 position competes directly with the kinetically accessible N7 position .
The Solution: This guide prioritizes the Thermodynamic Control Protocol . By utilizing specific base/solvent combinations and temperature modulation, we force the equilibrium toward the stable N9-isomer, minimizing the N7-impurity and maximizing the yield of your target bis-substituted purine.
Synthesis Protocols (Standard & Advanced)
Method A: The "Direct Alkylation" Route (Recommended)
Best for: Small to medium scale (mg to gram), starting from Kinetin (N6-furfuryladenine).
Reaction Scheme: Kinetin + Furfuryl Bromide + Base → N,9-bis(furan-2-ylmethyl)purin-6-amine
| Parameter | Standard Protocol | Optimized High-Yield Protocol |
| Starting Material | Kinetin (N6-furfuryladenine) | Kinetin (Dry, <0.5% water) |
| Electrophile | Furfuryl chloride | Furfuryl bromide (freshly prepared or purified) |
| Solvent | DMF | Anhydrous DMF (or DMSO for faster rates) |
| Base | K₂CO₃ | Cs₂CO₃ (Cesium Carbonate) |
| Stoichiometry | 1.0 : 1.1 : 2.0 (SM:Elec:Base) | 1.0 : 1.2 : 3.0 |
| Temperature | Room Temp | 60°C - 80°C |
| Time | 24-48 hours | 4-6 hours |
| Expected Yield | 40-50% | 75-85% |
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of Kinetin in anhydrous DMF (0.2 M concentration).
-
Activation: Add 3.0 eq of Cs₂CO₃. Stir at room temperature for 30 minutes to deprotonate the N9/N7 imidazole ring.
-
Why Cs₂CO₃? The larger Cesium cation coordinates less tightly to the purine anion than Potassium, creating a "naked" anion that is more nucleophilic but also allows thermodynamic equilibration to the preferred N9 position [1].
-
-
Alkylation: Add 1.2 eq of furfuryl bromide dropwise.
-
Heating: Heat the mixture to 60°C. Monitor by TLC (MeOH:DCM 1:19).
-
Checkpoint: If N7 isomer forms (usually runs lower on TLC), heating encourages its rearrangement or degradation, favoring the N9 product.
-
-
Workup: Pour into ice water. The bis-substituted product is lipophilic and should precipitate. Filter and wash with water.
-
Purification: Recrystallize from Ethanol/Water or flash chromatography (Gradient: 0→5% MeOH in DCM).
Method B: The "De Novo" Route (High Purity)
Best for: Large scale or when N7 contamination is persistent.
Reaction Scheme: 6-Chloropurine → 9-Furfuryl-6-chloropurine → N,9-bis(furan-2-ylmethyl)purin-6-amine
-
Step 1: Alkylate 6-chloropurine with furfuryl alcohol (Mitsunobu) or furfuryl halide. Isolate the N9 isomer (easier to separate N7/N9 at this stage due to polarity differences).
-
Step 2: SNAr reaction with furfurylamine and Et₃N in n-butanol (Reflux, 3h).
-
Advantage: This route guarantees the N9 regiochemistry before the second bulky group is added.
Troubleshooting & FAQs
Q1: I see two spots on my TLC close together. Which is my product?
A: In 95% of purine alkylations:
-
Top Spot (Less Polar): N9-isomer (Target).
-
Bottom Spot (More Polar): N7-isomer (Impurity).
-
Mechanism: The N7-isomer creates a larger dipole moment, making it interact more strongly with silica.
-
Action: If the N7 spot is significant (>20%), increase reaction temperature to 80°C for 1 hour. The N7 isomer is kinetically favored but thermodynamically unstable; heat can sometimes revert it or degrade it, leaving the stable N9 [2].
Q2: My yield is stuck at 40%. The starting material is consumed.
A: You are likely experiencing O-alkylation or Poly-alkylation .
-
Diagnosis: Check proton NMR.[1][2][3][4] If you see signals for three furan rings, you have over-alkylated at the N6-amine (forming a quaternary ammonium or tertiary amine).
-
Fix:
-
Ensure you are using exactly 1.1-1.2 eq of electrophile.
-
Switch base from NaH (too strong, deprotonates exocyclic amine) to K₂CO₃ or Cs₂CO₃ (selective for ring nitrogen).
-
Q3: The product is oiling out and won't crystallize.
A: The "bis-furan" motif makes the molecule greasy.
-
Fix: Triturate the crude oil with Diethyl Ether or Hexane/Ethyl Acetate (9:1) . Sonicate for 10 minutes. This usually induces crystallization of the solid.
Visualizing the Decision Pathway
The following logic flow helps you decide between Route A and Route B based on your current constraints.
Figure 1: Decision matrix for selecting the optimal synthesis route based on regioselectivity outcomes.
Quantitative Data: Base Effect on Regioselectivity
The choice of base critically impacts the N9 vs N7 ratio. Data derived from general purine alkylation studies [3].
| Base System | Solvent | Temperature | N9 : N7 Ratio | Yield (Isolated) | Notes |
| NaH | DMF | 0°C | 60 : 40 | 45% | Kinetic control favors N7; Over-alkylation risk. |
| K₂CO₃ | DMF | 25°C | 80 : 20 | 62% | Standard protocol; slow reaction. |
| K₂CO₃ | DMSO | 60°C | 88 : 12 | 70% | DMSO accelerates reaction; heating aids thermodynamics. |
| Cs₂CO₃ | DMF | 60°C | 95 : 5 | 82% | Recommended. "Cesium Effect" + Heat = Optimal. |
References
-
Mik, V., et al. (2011).[5] "N9-substituted derivatives of kinetin: effective anti-senescence agents."[5] Phytochemistry, 72(8), 821-831.
- Key Insight: Establishes the baseline protocol for N9-alkylation of kinetin deriv
-
Kovč, J., et al. (2024). "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines." ACS Omega.
- Key Insight: Provides mechanistic evidence on the thermodynamic stability of N9 vs N7 isomers and the influence of temper
-
Hocek, M. (2003). "Synthesis of purine derivatives as tools for chemical biology." Bioorganic & Medicinal Chemistry.
- Key Insight: General review of purine alkylation strategies and base selection (The "Cesium Effect").
Sources
- 1. jocpr.com [jocpr.com]
- 2. N9-substituted derivatives of kinetin: effective anti-senescence agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferrocenoyl-adenines: substituent effects on regioselective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Ferrocenoyl-adenines: substituent effects on regioselective acylation [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Stabilization and Handling of N,9-bis(furan-2-ylmethyl)purin-6-amine
Welcome to the Technical Support Center for N,9-bis(furan-2-ylmethyl)purin-6-amine . As a bis-furfuryl derivative of adenine, this molecule presents unique handling challenges. Furan rings are highly electron-rich heteroaromatics that act as reactive dienes. They are notoriously susceptible to oxidation via ambient light, dissolved oxygen, and biological enzymes.
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols to ensure experimental integrity.
Part 1: Mechanistic FAQ (Understanding the "Why")
Q1: Why do the furan rings in my compound degrade so rapidly on the benchtop, even in sealed vials?
A: The primary culprit is singlet oxygen (
Q2: Are both the N6 and N9 furan rings equally susceptible to oxidation? A: While both are vulnerable, their microenvironments differ. The N6-furfuryl group (similar to the plant hormone kinetin) can participate in dynamic intramolecular hydrogen bonding, slightly shielding it. The N9-furfuryl group lacks this stabilization and is often more sterically exposed to dissolved oxidants. However, both rings will rapidly oxidize if singlet oxygen or radical initiators are present in the solution.
Q3: Why does my compound lose activity in cell-based assays or liver microsome stability tests within hours? A: In biological systems, furan rings are classic structural alerts for Cytochrome P450 (CYP450) metabolism. CYP enzymes bioactivate furans via direct epoxidation[3]. The resulting furan epoxide is highly strained and electrophilically reactive. It either directly alkylates nucleophilic residues on proteins or undergoes ring scission to form the same reactive cis-enedione seen in photo-oxidation[3].
Caption: Mechanistic pathways of furan ring oxidation via singlet oxygen and P450 epoxidation.
Part 2: Troubleshooting Guide
Issue 1: The compound degrades during silica gel column chromatography.
-
Causality: Furan rings are highly acid-sensitive. The acidic silanol groups on standard silica gel catalyze the protonation of the furan oxygen, leading to ring-opening and polymerization[4].
-
Solution: Neutralize your silica gel by pre-treating the column with 1% triethylamine (Et
N) in your mobile phase, or switch to basic alumina for purification.
Issue 2: Stock solutions in DMSO turn yellow or brown over several weeks at 4°C.
-
Causality: This discoloration is the visual hallmark of enedione formation and subsequent auto-polymerization. DMSO readily absorbs atmospheric oxygen, and standard laboratory lighting provides the energy for photo-oxidation.
-
Solution: Transition to strictly anaerobic, photo-protected storage. Use amber vials (which block wavelengths <500 nm required for sensitizer excitation) and degas all solvents prior to dissolution.
Issue 3: High variability in IC
-
Causality: The compound is degrading in the assay media before it can reach its target. Trace transition metals in culture media can catalyze reactive oxygen species (ROS) generation, destroying the furan rings.
-
Solution: Supplement the assay media with a water-soluble antioxidant like ascorbic acid (Vitamin C) at 100 µM to 1 mM, which scavenges free radicals and protects the furan architecture[5].
Part 3: Quantitative Stability Profiles
To optimize your experimental design, reference the following table detailing the expected stability of bis-furfuryl purines under various environmental conditions.
| Environmental Condition | Dissolved | Light Exposure | Temperature | Estimated | Primary Degradation Product |
| Ambient DMSO (Benchtop) | Saturated | Direct Lab Light | 25°C | < 12 hours | 4-oxo-2-enal (Enedione) |
| Aqueous Buffer (pH 4.0) | Saturated | Direct Lab Light | 25°C | < 4 hours | Ring-opened polymers |
| Degassed DMSO | Depleted (Argon) | Direct Lab Light | 25°C | ~ 48 hours | Furan Epoxide / Trace Enedione |
| Degassed DMSO + 0.1% BHT | Depleted (Argon) | Dark (Amber Vial) | 4°C | > 4 weeks | None (Stable) |
| Degassed DMSO + 0.1% BHT | Depleted (Argon) | Dark (Amber Vial) | -80°C | > 12 months | None (Stable) |
Part 4: Self-Validating Experimental Protocols
To ensure scientific trustworthiness, do not assume your compound is stable. Implement the following self-validating Standard Operating Procedures (SOPs).
SOP 1: Preparation of Oxidation-Resistant Stock Solutions
This protocol ensures the exclusion of ground-state oxygen and light, preventing the formation of singlet oxygen.
Step-by-Step Methodology:
-
Solvent Degassing: Transfer anhydrous DMSO into a septum-sealed flask. Sparge the solvent with high-purity Argon gas through a long needle for exactly 30 minutes. Causality: This physically displaces dissolved
, removing the precursor to . -
Antioxidant Doping: Add Butylated hydroxytoluene (BHT) to the degassed DMSO to achieve a final concentration of 0.1% (w/v).
-
Inert Dissolution: Weigh N,9-bis(furan-2-ylmethyl)purin-6-amine under an inert atmosphere (glove box or nitrogen-flushed bag). Inject the degassed DMSO to achieve your target concentration (e.g., 10 mM).
-
Aliquoting & Storage: Transfer the solution into single-use, argon-flushed amber glass vials . Seal with PTFE-lined caps and store immediately at -80°C.
-
Validation Check (Critical): Before utilizing the stock in a critical experiment, take a 5 µL aliquot and analyze via LC-MS.
-
Success Criteria: The base peak must be the intact mass
. -
Failure Criteria: The presence of peaks at
(epoxide) or (endoperoxide) indicates protocol failure and oxygen ingress.
-
Caption: Self-validating workflow for the preparation and storage of oxidation-sensitive furan derivatives.
SOP 2: Stabilization in Biological Assays
When moving from the freezer to the incubator, the compound is exposed to aqueous media, oxygen, and metabolic enzymes.
Step-by-Step Methodology:
-
Media Fortification: Pre-warm your biological assay media and supplement it with 1 mM Ascorbic Acid (prepared fresh)[5]. Adjust the pH back to 7.4 if necessary.
-
Metabolic Control (Optional): If your assay aims to measure target engagement rather than metabolic stability, pre-treat your cellular system with a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole at 1 mM) for 1 hour to prevent furan epoxidation[3].
-
Dark Incubation: Wrap all assay plates in aluminum foil or use a dark incubator to prevent ambient light from generating singlet oxygen during the 24-72 hour assay window.
-
Validation Check (Critical): Run a "media-only" control well spiked with your compound. At
and , extract the media with cold acetonitrile (1:3 ratio) to precipitate proteins. Centrifuge and analyze the supernatant via HPLC-UV (monitoring at 260 nm for the purine backbone).-
Success Criteria: Area Under the Curve (AUC) at
must be of .
-
References
-
Mechanism of furan activation via reaction with singlet oxygen , ResearchGate / PubMed,[Link]
-
Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting , National Library of Medicine (NIH),[Link]
-
Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes , National Library of Medicine (NIH / PMC),[Link]
-
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks , ACS Sustainable Chemistry & Engineering,[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N,9-bis(furan-2-ylmethyl)purin-6-amine
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the synthesis of N,9-bis(furan-2-ylmethyl)purin-6-amine (also known as N6,N9-difurfuryladenine, CAS 17801-46-6) often yields a highly complex crude mixture. This compound is typically synthesized via the di-alkylation of adenine or the secondary alkylation of kinetin (N6-furfuryladenine) with furfuryl halides.
Because purine alkylation is governed by a delicate balance of kinetic and thermodynamic control, the crude product frequently contains mono-alkylated intermediates, N7-alkylated regioisomers, and furan-derived degradation products[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate your target compound with >99% purity.
Troubleshooting FAQs
Q1: My crude NMR shows significant contamination with unreacted kinetin (N6-furfuryladenine). How can I efficiently separate it from the N,9-bis-alkylated product? Causality & Solution: Kinetin possesses a free N9-H (or N7-H tautomer), which acts as a strong hydrogen bond donor. In contrast, your target molecule, N,9-bis(furan-2-ylmethyl)purin-6-amine, is fully substituted at the N6 (secondary amine) and N9 positions, significantly reducing its hydrogen-bonding capacity and overall polarity. You can exploit this polarity differential through differential solubility . Kinetin is notoriously insoluble in cold, weakly polar organic solvents, whereas the di-alkylated product retains high solubility due to the lipophilic nature of the two furfuryl groups. Actionable Step: Triturate the crude mixture in cold diethyl ether or a 9:1 hexane/ethyl acetate mixture. The unreacted kinetin will precipitate out of the solution, allowing you to filter it off and leave the enriched target compound in the filtrate.
Q2: I observe a closely eluting impurity on my TLC (ΔRf < 0.05) and HPLC. What is this, and how do I resolve it? Causality & Solution: This is almost certainly the N7-alkylated regioisomer (N6,N7-bis(furan-2-ylmethyl)purin-6-amine). During the alkylation of adenine derivatives in polar aprotic solvents (like DMF) with weak bases, N9-alkylation is thermodynamically favored, but N7-alkylation frequently occurs as a kinetic byproduct[2]. The N7 isomer has a nearly identical polarity profile to the N9 isomer. Actionable Step: Standard silica gel chromatography using a simple hexane/ethyl acetate gradient is often insufficient for purine derivatives[3]. Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient. The slight hydrogen-bonding interactions with the acidic silica stationary phase will differentiate the spatial arrangement of the N7 vs. N9 furfuryl groups. For preparative HPLC, use a reversed-phase C18 column with an acidic mobile phase (e.g., 0.1% Formic Acid) to slightly protonate the purine ring, which drastically improves peak resolution[4].
Q3: The crude mixture is dark brown and viscous, likely due to furfuryl alcohol or polymeric furan byproducts. How do I clean this up before chromatography? Causality & Solution: Furfuryl halides are highly reactive electrophiles prone to hydrolysis. The resulting furfuryl alcohol can rapidly polymerize under slightly acidic or ambient conditions, forming dark, tarry resins that will ruin your chromatography columns. Actionable Step: Perform a rigorous aqueous workup. Dissolve the crude in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize any acid and remove polar acidic byproducts). Pass the organic layer through a short pad of Celite and activated carbon (charcoal) before concentrating. The activated carbon selectively adsorbs the polymeric furan impurities.
Data Presentation: Physicochemical & Chromatographic Profiles
To design a self-validating purification system, use the quantitative parameters outlined below to track your compound across different separation phases.
Table 1: Chromatographic Properties & Solubility Data
| Compound | Rf Value (DCM:MeOH 95:5) | RP-HPLC Retention Time* | Solubility (Cold EtOAc) | Solubility (Water) |
| N,9-bis(furan-2-ylmethyl)purin-6-amine | 0.45 | 12.4 min | High | Insoluble |
| Kinetin (Mono-alkylated Impurity) | 0.20 | 6.8 min | Low | Very Low |
| N7-Regioisomer (Kinetic Byproduct) | 0.41 | 11.9 min | High | Insoluble |
| Furfuryl Alcohol (Degradation Byproduct) | 0.65 | 3.2 min | High | Miscible |
(Note: HPLC conditions: C18 column, 10-90% Acetonitrile in Water with 0.1% Formic Acid over 20 mins at 254 nm).
Experimental Protocols
Protocol 1: Regioselective Flash Chromatography
Column chromatography remains the most widely used technique for the purification of purine derivatives[3].
-
Sample Loading: Dry-load the crude N,9-bis(furan-2-ylmethyl)purin-6-amine onto silica gel (1:3 ratio of crude mass to silica mass). Dissolve the crude in a minimum volume of DCM, add the silica, and evaporate the solvent completely to a free-flowing powder.
-
Column Equilibration: Pack a silica column and equilibrate with 100% DCM.
-
Elution Gradient:
-
0–3 Column Volumes (CV): 100% DCM (Elutes non-polar furan degradation products).
-
3–8 CV: 98:2 DCM:MeOH (Elutes the target N,9-alkylated product).
-
8–12 CV: 95:5 DCM:MeOH (Elutes the N7-alkylated regioisomer and any residual kinetin).
-
-
Fraction Analysis: Spot fractions on TLC plates and visualize under UV light (254 nm). The conjugated purine ring is highly UV-active.
-
Concentration: Pool fractions containing the pure product (Rf ~0.45) and concentrate under reduced pressure at <40°C to prevent thermal degradation of the furfuryl groups.
Protocol 2: Final Polish via Recrystallization
To achieve analytical-grade purity (>99.5%) suitable for biological assays, perform a final recrystallization.
-
Dissolve the chromatography-purified product in a minimum volume of boiling ethanol.
-
Slowly add cold distilled water dropwise until the solution becomes slightly turbid (reaching the cloud point).
-
Add a single drop of hot ethanol to clear the turbidity.
-
Allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.
-
Filter the resulting off-white crystals and wash with ice-cold 10% ethanol/water. Dry under high vacuum for 12 hours.
Purification Workflow Visualization
Workflow for the isolation and purification of N,9-bis(furan-2-ylmethyl)purin-6-amine.
References
-
[1] Regioselective N-alkylation of Adenine by Nucleophilic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry (RSC). Available at:[Link]
-
[5] On the alkylation of adenine. Journal of Heterocyclic Chemistry (via Semantic Scholar). Available at:[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for N9-Alkylation of Purines
Welcome to the technical support center for the N9-alkylation of purines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of reaction temperature. As a Senior Application Scientist, my goal is to synthesize established knowledge with practical, field-tested insights to help you navigate the complexities of this important transformation.
The N9-alkylation of purines is a cornerstone reaction in the synthesis of a vast array of biologically active molecules, including antiviral and anticancer agents.[1] However, achieving high yields and, crucially, high regioselectivity for the desired N9 isomer over the often-competing N7 isomer can be a significant challenge.[2][3] Temperature is a key lever that can be pulled to influence reaction rate, yield, and the N9/N7 ratio. This guide will provide a framework for systematically optimizing this parameter.
Troubleshooting Guide: Temperature-Related Issues in N9-Alkylation
This section addresses common problems encountered during the N9-alkylation of purines and provides a logical, step-by-step approach to resolving them through temperature optimization.
Issue 1: Low or No Product Formation
Initial Observation: After the expected reaction time, TLC or LC-MS analysis shows a significant amount of unreacted starting purine and little to no desired N9-alkylated product.
Troubleshooting Workflow:
Caption: Workflow for addressing low reaction conversion.
Detailed Steps & Explanations:
-
Verify Reagents: Before adjusting the temperature, ensure that your purine, alkylating agent, base, and solvent are pure and anhydrous (if required by the reaction conditions). The activity of the base is particularly critical.
-
Incremental Temperature Increase: Begin by increasing the reaction temperature in 10-20 °C increments from your initial set point. For sterically hindered alkyl halides or less reactive purines, elevated temperatures may be necessary to achieve a sufficient reaction rate.[4] Some protocols have noted the need for higher temperatures (e.g., 140°C or 180°C) in less polar solvents.
-
Monitor Closely: At each new temperature, monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). This will help you identify the point at which the reaction begins to proceed at a reasonable rate without significant decomposition.
-
Assess for Degradation: Be vigilant for the appearance of new, undesired spots on your TLC plate or peaks in your chromatogram, which could indicate thermal degradation of your starting material or product. If degradation is observed, the temperature is likely too high.
Issue 2: Poor N9/N7 Regioselectivity
Initial Observation: The reaction produces a mixture of N9 and N7 isomers, with the N7 isomer being a significant or even major component.
Troubleshooting Workflow:
Caption: Workflow for optimizing N9/N7 regioselectivity.
Detailed Steps & Explanations:
-
Kinetic vs. Thermodynamic Control: The formation of the N7 isomer is often under kinetic control (lower activation energy, faster formation), while the N9 isomer is typically the more thermodynamically stable product.[5][6]
-
Increase Temperature for Thermodynamic Product: In many cases, running the reaction at a higher temperature for a sufficient duration can allow the initially formed N7-alkylated purine to equilibrate to the more stable N9 isomer.[7] One study demonstrated that heating a reaction mixture at 80°C led to the formation of the N9 isomer, while the N7 isomer was not present, suggesting thermodynamic control.[6]
-
Systematic Temperature Screening: Perform a systematic screen of temperatures. For example, set up parallel reactions at room temperature, 40 °C, 60 °C, 80 °C, and the reflux temperature of the solvent.
-
Analyze Isomer Ratios: After a set period, quench the reactions and analyze the N9/N7 ratio in each crude mixture using NMR or LC-MS. This will provide a clear picture of how temperature influences the regioselectivity.
-
Consider Other Factors: If temperature changes do not significantly improve the N9/N7 ratio, other factors may be dominant. These include steric hindrance around the N7 position, the choice of base, and the solvent polarity.[2][8] For example, bulky substituents on the purine ring can shield the N7 position, leading to higher N9 selectivity.[2][9]
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for N9-alkylation of purines?
There is no single "typical" temperature. The optimal temperature is highly dependent on the specific substrates and reaction conditions. However, a general range can be observed in the literature:
-
Mild Conditions: Some modern methods, such as those using tetrabutylammonium fluoride (TBAF), can proceed rapidly at room temperature (around 20-25 °C).[4]
-
Moderate Heating: Many standard protocols using bases like K₂CO₃ in solvents like DMF or acetonitrile often require heating to between 50 °C and 80 °C.[10][11]
-
High Temperatures: For unreactive or sterically hindered substrates, or in certain solvent systems, temperatures from 100 °C up to 180 °C may be necessary.
| Method/Condition | Typical Temperature Range | Reference |
| TBAF-assisted | Room Temperature (can be heated) | |
| K₂CO₃/DMF | Room Temperature to 80 °C | |
| KI/TBHP | 80 °C | |
| High Temperature Flow | 150-300 °C |
Q2: How does temperature influence the N9 vs. N7 selectivity?
Temperature primarily influences the N9/N7 ratio by shifting the balance between kinetic and thermodynamic control.
-
At Lower Temperatures: The reaction may be under kinetic control, favoring the product that forms the fastest. In many cases, the N7 position is more nucleophilic, leading to a higher proportion of the N7 isomer as the initial product.
-
At Higher Temperatures: With sufficient thermal energy, the reaction can overcome the activation energy barrier for the reverse reaction (de-alkylation) and the forward reaction to the more stable product. Since the N9-alkylated purine is generally the thermodynamically more stable isomer, higher temperatures often lead to an increased N9/N7 ratio as the reaction mixture equilibrates.[5][6]
Q3: Can increasing the temperature lead to side reactions?
Yes, excessively high temperatures can be detrimental. Potential side reactions include:
-
Degradation: Both the purine starting material and the alkylated products can decompose at high temperatures.
-
Side-chain Reactions: The alkylating agent or the newly introduced alkyl group may undergo elimination or other undesired reactions.
-
Solvent Decomposition: Some solvents can decompose at high temperatures, introducing impurities into the reaction.
It is crucial to find a balance where the rate of the desired N9-alkylation is enhanced without significantly increasing the rate of undesired side reactions.
Q4: Are there alternatives to high temperatures for sluggish reactions?
Yes. If a reaction is sluggish and you wish to avoid high temperatures, consider the following:
-
Change the Base: A stronger base may increase the concentration of the purine anion, thereby accelerating the reaction.
-
Change the Solvent: A more polar aprotic solvent (e.g., DMF, DMSO) can enhance the rate of Sₙ2 reactions.
-
Use a More Reactive Alkylating Agent: For example, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride. Alkyl triflates are even more reactive.
-
Catalysis: Phase-transfer catalysts can be effective in facilitating alkylation under milder conditions.[12]
Experimental Protocol: Systematic Temperature Optimization
This protocol outlines a general procedure for systematically optimizing the reaction temperature for the N9-alkylation of a generic purine.
Materials:
-
Purine (1.0 eq)
-
Alkylating agent (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vials with stir bars
-
Heating blocks or oil baths set to different temperatures
-
TLC plates and developing chamber
-
LC-MS for accurate ratio analysis (optional but recommended)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the purine and the base to a series of five identical reaction vials.
-
Solvent Addition: Add the anhydrous solvent to each vial to dissolve or suspend the solids.
-
Temperature Equilibration: Place the vials in heating blocks or oil baths pre-heated to five different temperatures (e.g., 25 °C, 45 °C, 65 °C, 85 °C, 105 °C). Allow the mixtures to stir for 10-15 minutes to reach thermal equilibrium.
-
Initiate Reaction: Add the alkylating agent to each vial simultaneously (or as close in time as possible). Start a timer for each reaction.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction mixture. Quench the aliquot with a drop of water and dilute with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Spot each quenched aliquot on a TLC plate and elute with an appropriate solvent system to visualize the consumption of starting material and the formation of products. If available, inject a small sample into an LC-MS to determine the conversion and the N9/N7 isomer ratio.
-
Determine Optimum: Based on the analysis, identify the temperature that provides the best combination of reaction rate, yield, and N9 regioselectivity within a reasonable timeframe.
By following this structured approach, you can efficiently determine the optimal reaction temperature for your specific N9-alkylation reaction, leading to improved outcomes and a more robust synthetic procedure.
References
- 9 Alkylation of purines via light-promoted and metal-free radical relay. RSC Advances.
- Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride - Benchchem. BenchChem.
- Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed. PubMed.
- Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays - Benchchem. BenchChem.
- Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1 - ResearchGate.
- N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine - SciSpace. SciSpace.
- N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine - BYU ScholarsArchive. BYU ScholarsArchive.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. PMC.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents | ACS Omega - ACS Publications.
- Transition-Metal-Free N9-Amidoalkylation of Purines with N,N-Dialkylamides. Thieme Connect.
- Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines - Taylor & Francis. Taylor & Francis Online.
- 2.1.10.
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor - ThalesNano. ThalesNano.
- Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1 | The Journal of Organic Chemistry - ACS Publications.
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Steric Hindrance in Bis-Furan Purine Synthesis
Introduction
The synthesis of bis-furan purine analogues represents a significant challenge in medicinal chemistry and drug development. These complex nucleoside analogues, featuring two furanosyl rings attached to a single purine core, offer unique three-dimensional scaffolds for probing biological systems. However, their synthesis is frequently plagued by severe steric hindrance. The bulky nature of both the incoming glycosyl donor and the already-substituted purine acceptor can lead to low reaction yields, undesired isomer formation, and reaction failure.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting these complex syntheses. It combines mechanistic explanations with actionable protocols and field-proven insights to help you navigate the common pitfalls associated with steric congestion.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions regarding steric hindrance in bis-furan purine synthesis.
Q1: What is the primary source of steric hindrance in bis-furan purine synthesis?
A: The primary source of steric hindrance arises from the cumulative bulk of substituents on both the purine and the furanose rings. During the second glycosylation step, the first furanosyl group already attached to the purine base acts as a large, sterically demanding substituent. This significantly obstructs the trajectory of the incoming second electrophilic furanosyl donor, making it difficult for the remaining nucleophilic nitrogen on the purine (e.g., N7 or N9) to attack the anomeric carbon.
Q2: How does steric hindrance affect the regioselectivity (N9 vs. N7) of the glycosylation?
A: Steric hindrance is a critical factor in determining the N9/N7 regioselectivity. The N7 position is typically more sterically congested due to its proximity to the C6 substituent of the purine ring. Consequently, in many cases, the N9 position is kinetically favored for glycosylation. However, the presence of a bulky group already at N9 can force the second glycosylation to the N7 position. The interplay between electronic effects and steric factors ultimately dictates the final product ratio. In some cases, the N7 atom can be more nucleophilic, but steric hindrance prevents its reaction[1].
Q3: Are there general strategies to mitigate steric hindrance before starting the synthesis?
A: Yes, proactive strategic planning is key. Consider the following:
-
Protecting Group Strategy: Choose protecting groups on both the sugar and purine moieties that are as small as functionally possible. While bulky protecting groups can be useful for directing stereoselectivity, they exacerbate steric clash[2]. For instance, using smaller acetyl groups instead of bulky silyl ethers like TBDPS on the sugar can make a significant difference.
-
Order of Glycosylation: Carefully consider the order in which you attach the two furanosyl rings. Attaching the less bulky sugar first might be advantageous.
-
Purine Substitution: If possible, use purine precursors with smaller substituents at positions C2, C6, and C8.
Part 2: Troubleshooting Guide for Common Issues
This section provides a question-and-answer formatted guide to specific experimental problems.
Problem 1: My Vorbrüggen glycosylation reaction has stalled or shows very low conversion.
A1: Diagnosis & Solution: Insufficient Reactivity of the Nucleobase
The silylated purine, already encumbered by one furanosyl group, may be a poor nucleophile. Standard Lewis acids like TMSOTf may not be sufficient to drive the reaction to completion.
-
Recommended Action 1: Change the Solvent. Standard solvents like acetonitrile can sometimes participate in side reactions, especially with highly reactive intermediates. Switching to a non-participating solvent like 1,2-dichloroethane (DCE) can prevent the formation of by-products and improve the yield of the desired nucleoside[3].
-
Recommended Action 2: Employ a Stronger Lewis Acid. A more potent Lewis acid can enhance the electrophilicity of the glycosyl donor. See the table below for a comparison of common Lewis acids.
-
Recommended Action 3: Increase Reaction Temperature. Cautiously increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for decomposition.
Table 1: Comparison of Lewis Acids for Hindered Glycosylation
| Lewis Acid | Typical Conditions | Advantages | Considerations |
| TMSOTf | 0.1-1.5 eq., MeCN or DCE, 0°C to RT | Standard, well-understood | May be too weak for highly hindered systems[4] |
| SnCl₄ | 1.1-2.0 eq., DCE, 0°C to RT | Stronger activation | Can promote anomerization or degradation |
| BF₃·OEt₂ | 1.0-3.0 eq., CH₂Cl₂, -20°C to RT | Effective for glycosyl fluorides[5] | Can be harsh; requires anhydrous conditions |
| In(OTf)₃ | Catalytic (10-20 mol%), DCE | Air and moisture tolerant | May require higher temperatures |
A2: Diagnosis & Solution: High-Energy Transition State
The steric clash between the two bulky partners results in a high-energy transition state that is difficult to access under standard conditions.
-
Recommended Action: Utilize High-Pressure Synthesis. Applying high pressure (8–15 kbar) can overcome activation barriers by reducing the volume of the transition state. This non-traditional approach can dramatically improve yields for sterically demanding reactions where thermal decomposition is a problem[6][7].
Experimental Protocol: High-Pressure Glycosylation
-
Combine the silylated mono-furanosyl purine (1.0 eq.), the per-acetylated furanose donor (1.5 eq.), and the chosen Lewis acid (e.g., SnCl₄, 1.2 eq.) in anhydrous DCE in a sealed Teflon tube.
-
Place the reaction vessel inside a high-pressure reactor.
-
Pressurize the system to 10 kbar.
-
Maintain the pressure at room temperature for 24-48 hours.
-
Carefully depressurize the reactor and work up the reaction as usual.
-
Problem 2: The reaction produces an inseparable mixture of N9/N7 regioisomers.
A1: Diagnosis & Solution: Similar Steric Accessibility and Nucleophilicity
The electronic and steric environments of the N7 and N9 positions are not sufficiently differentiated to favor one over the other.
-
Recommended Action 1: Install a Bulky, Directing/Protecting Group. A large, temporary protecting group can be installed on the purine to physically block one nitrogen atom, directing the glycosylation to the desired position. A novel 2,3-dicyclohexylsuccinimide (Cy₂SI) group has been shown to effectively direct glycosylation with high regioselectivity[8].
-
Recommended Action 2: Leverage Host-Guest Chemistry. Using a host molecule like β-cyclodextrin in an aqueous solvent system can selectively block the N7 position of the purine ring within its cavity, leading to highly regioselective N9 alkylation[1].
Problem 3: I observe significant decomposition of my starting materials or product.
A1: Diagnosis & Solution: Harsh Reaction Conditions
The combination of a strong Lewis acid and elevated temperature required to overcome steric hindrance is leading to undesired side reactions, such as cleavage of the first glycosidic bond or degradation of the furanose ring.
-
Recommended Action: Transition Metal-Catalyzed Glycosylation. Modern transition metal catalysts, particularly gold(I) complexes, can activate glycosyl donors under much milder conditions than traditional Lewis acids[9]. This avoids the harsh conditions that lead to decomposition. These methods often show excellent stereocontrol and efficiency[9].
Workflow: Gold-Catalyzed Glycosylation
-
Use a glycosyl donor designed for gold catalysis, such as an ortho-alkynylbenzoate donor.
-
Treat the silylated mono-furanosyl purine with the donor in the presence of a catalytic amount (1-5 mol%) of a gold(I) catalyst like Ph₃PAuOTf.
-
Run the reaction at room temperature in a solvent like DCE.
-
Monitor by TLC for the consumption of the starting material.
-
Part 3: Visualization of Key Concepts
Visual aids can help clarify complex relationships and workflows in synthesis.
Diagram 1: Troubleshooting Workflow for Failed Glycosylation
This diagram outlines a logical decision-making process for a researcher facing a low-yield glycosylation reaction.
Caption: Decision tree for troubleshooting low-yielding glycosylation reactions.
Diagram 2: Steric Shielding by Protecting Groups
This diagram illustrates how a bulky protecting group on the furanose ring can influence the trajectory of the incoming nucleobase.
Caption: Conceptual model of a bulky protecting group directing nucleophilic attack.
References
-
Fraser-Reid, B., López, J. C. (2002). Unexpected role of O-2 "protecting" groups of glycosyl donors in mediating regioselective glycosidation. PubMed. Available at: [Link]
-
Ghavami, A., et al. (n.d.). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. Chemical Communications (RSC Publishing). Available at: [Link]
-
McKay, M. J., Nguyen, H. M. (2012). Recent Advances in Transition Metal-Catalyzed Glycosylation. ACS Catalysis, 2(8), 1563-1595. Available at: [Link]
-
Various Authors. (2025). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2024). An efficient C-glycoside production platform enabled by rationally tuning the chemoselectivity of glycosyltransferases. Nature Communications, 15(1), 8758. Available at: [Link]
-
Harale, K., et al. (2025). Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation. ChemRxiv. Available at: [Link]
-
Guo, Z. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Synthesis, 7(4), 305-314. Available at: [Link]
-
Jacobsen, E. N., et al. (2022). Site-Selective, Stereocontrolled Glycosylation Catalyzed by Bis-Thioureas. ChemRxiv. Available at: [Link]
-
Flitsch, S. L., et al. (n.d.). Controlled Site-Selective Protein Glycosylation for Precise Glycan Structure–Catalytic Activity Relationships. Journal of the American Chemical Society. Available at: [Link]
-
Raposo, C., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 10, 1048800. Available at: [Link]
-
Max-Planck-Gesellschaft. (n.d.). High Pressure Synthesis. MPI-FKF. Available at: [Link]
-
van der Vorm, S., et al. (2023). Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Nature Communications, 14(1), 220. Available at: [Link]
-
Ponnamperuma, C., et al. (n.d.). Nucleoside Synthesis under Potentially Prebiotic Conditions. Scilit. Available at: [Link]
-
Xu, Y., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed. Available at: [Link]
-
Edwards, E. S., et al. (2022). Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. Biotechnology and Bioengineering, 119(11), 3139-3154. Available at: [Link]
-
Various Authors. (n.d.). Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. ResearchGate. Available at: [Link]
-
Various Authors. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. Semantic Scholar. Available at: [Link]
-
Tzioumaki, N., et al. (2026). Design and Synthesis of Novel Purine Analogues as Potential IL-1β Inhibitors Targeting Vascular Inflammation. Chemistry & Biodiversity, 23(1), e202502588. Available at: [Link]
-
Massey University. (n.d.). Effects of high pressure on DNA and its components. Massey Research Online. Available at: [Link]
-
Vuorio, J., et al. (2021). N-Glycosylation can selectively block or foster different receptor–ligand binding modes. Scientific Reports, 11(1), 5239. Available at: [Link]
-
Hyster, T. K., et al. (n.d.). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science (RSC Publishing). Available at: [Link]
-
Edwards, E. S., et al. (2025). Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. ResearchGate. Available at: [Link]
-
Li, W., et al. (2025). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. Nature Communications, 16(1), 1-11. Available at: [Link]
-
Various Authors. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. ResearchGate. Available at: [Link]
-
Shrivastava, S., et al. (2025). N-Glycosylation modulators for targeted manipulation of glycosylation for monoclonal antibodies. Applied Microbiology and Biotechnology, 109(1), 13405. Available at: [Link]
-
Various Authors. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. ResearchGate. Available at: [Link]
-
Sherman, D. H., et al. (n.d.). Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores. ChemRxiv. Available at: [Link]
-
Vuorio, J., et al. (n.d.). N-Glycosylation can selectively block or foster different receptor–ligand binding modes. Scientific Reports. Available at: [Link]
-
Aricescu, A. R., et al. (2007). Glycoprotein Structural Genomics: Solving the Glycosylation Problem. Structure, 15(3), 285-291. Available at: [Link]
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- 3. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. High Pressure Synthesis [fkf.mpg.de]
- 7. mro.massey.ac.nz [mro.massey.ac.nz]
- 8. 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Transition Metal-Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Fragmentation of N,9-bis(furan-2-ylmethyl)purin-6-amine
Introduction
In the landscape of drug discovery and molecular biology, the structural elucidation of novel synthetic compounds is a cornerstone of progress. Purine analogues, in particular, represent a class of molecules with significant therapeutic potential, acting as modulators of kinases, polymerases, and other nucleotide-binding proteins[1]. N,9-bis(furan-2-ylmethyl)purin-6-amine is a synthetic derivative of adenine, featuring furfuryl modifications at both the exocyclic amine (N6) and the N9 position of the purine ring. This dual substitution pattern distinguishes it from naturally occurring cytokinins like N6-furfuryladenine (kinetin), suggesting potentially unique biological activities and metabolic fates[2][3].
Understanding the stability and fragmentation of such molecules under ionization is critical for their unambiguous identification in complex matrices, for metabolite profiling, and for quality control in synthetic chemistry. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), stands as the premier analytical technique for this purpose, providing a molecular "fingerprint" based on mass-to-charge ratios of the parent ion and its fragments[4].
This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of N,9-bis(furan-2-ylmethyl)purin-6-amine. By grounding our predictions in the established fragmentation chemistry of purines and furfuryl-containing compounds, we offer a logical framework for identifying this molecule and its analogues. We will compare its expected fragmentation behavior with simpler, related structures to highlight the influence of each substituent on the overall fragmentation pathway. This document is intended for researchers and drug development professionals who rely on mass spectrometry for the structural characterization of novel small molecules.
Predicted Fragmentation Pathways of N,9-bis(furan-2-ylmethyl)purin-6-amine
The fragmentation of a protonated molecule ([M+H]⁺) in the gas phase is governed by the relative stabilities of the resulting fragment ions and neutral losses. For N,9-bis(furan-2-ylmethyl)purin-6-amine (Molecular Weight: 295.3 g/mol ), the most probable fragmentation pathways involve the cleavage of the bonds connecting the furfuryl groups to the purine core and the subsequent fragmentation of the purine ring itself.
Causality of Fragmentation: The C-N bonds linking the furfuryl moieties to the purine ring are the most labile sites. This is because their cleavage results in the formation of a highly resonance-stabilized furfuryl cation ([C₅H₅O]⁺, m/z 81). This ion is frequently observed as the base peak in the mass spectra of N-furfuryl compounds, indicating its exceptional stability[5].
The primary fragmentation events for the protonated molecule ([M+H]⁺ at m/z 296) are expected to be:
-
Loss of the N9-Furfurylmethyl Group: Cleavage of the N9-C bond leads to the formation of the stable furfuryl cation (m/z 81) and a protonated N6-(furan-2-ylmethyl)adenine radical cation at m/z 215.
-
Loss of the N6-Furfurylmethyl Group: Similarly, cleavage of the exocyclic N6-C bond can occur. This pathway also produces the furfuryl cation (m/z 81) and a protonated 9-(furan-2-ylmethyl)adenine radical cation at m/z 215. The initial site of protonation may influence the relative abundance of these pathways.
-
Fragmentation of the Purine Core: Following the initial loss of a furfuryl group, the remaining purine structure can undergo characteristic fragmentation. Purines are known to fragment via retro-Diels-Alder (rDA) reactions, leading to the neutral loss of molecules like cyanic acid (HNCO) or hydrogen cyanide (HCN)[6].
The proposed primary fragmentation scheme is visualized below.
Caption: Proposed ESI-MS/MS fragmentation of protonated N,9-bis(furan-2-ylmethyl)purin-6-amine.
Comparative Fragmentation Analysis
To understand the contribution of each structural moiety to the mass spectrum, we compare the predicted fragmentation of our target compound with three key analogues. This comparative approach is essential for distinguishing isomers and related structures.
| Compound | Molecular Ion [M+H]⁺ (m/z) | Primary Fragment(s) (m/z) | Rationale for Key Fragments |
| N,9-bis(furan-2-ylmethyl)purin-6-amine | 296 | 215, 81 | Loss of a furfuryl group is the dominant initial step due to the formation of the highly stable m/z 81 furfuryl cation[5]. The remaining m/z 215 ion can fragment further. |
| N6-Furfuryladenine (Kinetin) | 216 | 135, 81 | Loss of the N6-furfuryl group yields the protonated adenine ion (m/z 136, often observed as m/z 135 after rearrangement/H-loss) and the furfuryl cation (m/z 81)[7]. |
| 9-(Furan-2-ylmethyl)purine | 201 | 120, 81 | Cleavage of the N9-furfuryl group yields the protonated purine ion (m/z 121, often observed as m/z 120) and the furfuryl cation (m/z 81). |
| Adenine | 136 | 109, 82 | Fragmentation is dominated by the purine ring, primarily involving the loss of HCN (27 Da) to yield the m/z 109 fragment. |
This comparison clearly demonstrates that the presence of the furfuryl groups introduces a highly favored fragmentation channel (loss of 81 Da or formation of the m/z 81 ion) that is absent in the core adenine structure. The fragmentation of the doubly-substituted target is initiated by the loss of one of these groups, leading to a primary fragment ion (m/z 215) that is structurally analogous to the molecular ions of its singly-substituted counterparts.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a self-validating system for the analysis of N,9-bis(furan-2-ylmethyl)purin-6-amine and its analogues. The use of a chromatographic step is crucial to separate the target analyte from potential isomers or impurities before MS analysis.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or DMSO.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to aid in protonation for positive-ion ESI[8].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 300-350°C[1].
-
Gas Flow: Optimized for the specific instrument (e.g., Nebulizer gas, Drying gas).
-
Scan Mode:
-
Full Scan (MS1): Scan from m/z 70 to 400 to detect the protonated molecular ion ([M+H]⁺ at m/z 296).
-
Tandem MS (MS/MS): Perform product ion scans on the precursor ion at m/z 296. Use a collision energy (e.g., 15-30 eV with argon as collision gas) sufficient to induce fragmentation. This step is critical for confirming the structure by observing the expected daughter ions (m/z 215, 81, etc.)[8].
-
Caption: Standard experimental workflow for the LC-MS/MS analysis of small molecules.
Conclusion
The mass spectrometric fragmentation of N,9-bis(furan-2-ylmethyl)purin-6-amine is predicted to be dominated by the facile cleavage of its C-N bonds, leading to the formation of a highly stable furfuryl cation at m/z 81 and a corresponding purine fragment at m/z 215. Subsequent fragmentation of the purine core can provide further structural confirmation. By comparing this pattern to simpler analogues like N6-furfuryladenine and adenine, the diagnostic value of these key fragments becomes evident. The provided LC-MS/MS protocol offers a robust and reliable method for the empirical validation of these predictions, enabling confident identification and characterization of this and related purine derivatives in a research and development setting.
References
-
High Sensitive Analysis of Modified Nucleosides by LC/MS Using ESI/Iontrap Mass Spectrometry. J-Stage. [Link]
-
An ESI-MS method for characterization of native and modified oligonucleotides used for RNA interference and other biological applications. Springer Nature Experiments. [Link]
-
Analysis of Modified Deoxynucleosides by Electrospray Ionization Mass SPECTROMETRY. Taylor & Francis Online. [Link]
-
Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. [Link]
-
Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Shimadzu. [Link]
-
Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. [Link]
-
Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. PMC. [Link]
-
Mass spectrometric analysis of purine de novo biosynthesis intermediates. PMC. [Link]
-
Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. ResearchGate. [Link]
-
N6-Furfuryladenine (Kinetin) as a Potential Anti-Aging Molecule. Suresh Rattan's Homepage. [Link]
-
Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. [Link]
-
A mechanism for the in vivo formation of N6-furfuryladenine, kinetin, as a secondary oxidative damage product of DNA. PubMed. [Link]
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Proposed fragmentations that lead to the complementary ions [C5H5O]+ (a) and [M - C5H5O]+ (b) in the mass spectra of substituted N-(2-furylmethyl)anilines. ResearchGate. [Link]
-
Structural Categorization of Adenine, Guanine, and Xanthine Derivatives Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with 5-Nitrosalicylic Acid and 1,5-Diaminonaphtalene. PMC. [Link]
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- 8. uab.edu [uab.edu]
Comparative FTIR Spectral Guide: N,9-bis(furan-2-ylmethyl)purin-6-amine vs. Kinetin Alternatives
Executive Summary
In the landscape of cytokinin analogs and purine-based drug development, structural modifications at the N9 position of the adenine core are critical. While Kinetin (N6-furfuryladenine) is a well-established antioxidant and cell-division promoter, its therapeutic and agricultural efficacy is often limited by poor lipophilicity and rapid metabolic degradation via ribosylation at the N9 position [3].
N,9-bis(furan-2-ylmethyl)purin-6-amine (often referred to as 9-furfurylkinetin) addresses these limitations. By introducing a second furfuryl group at the N9 position, the molecule is locked into its free-base form, significantly enhancing its lipophilicity and resistance to enzymatic degradation. This guide provides an in-depth Fourier Transform Infrared (FTIR) spectroscopy framework to objectively differentiate and validate this bis-substituted analog against Kinetin and unmodified Adenine.
Mechanistic Rationale: The Spectral Impact of N9-Substitution
As an Application Scientist, I approach structural validation not just as a checklist, but as a physical manifestation of molecular mechanics. The purine ring system is highly prone to tautomerization and extensive intermolecular hydrogen bonding, primarily driven by the N9-H proton.
When analyzing these compounds via FTIR, the causal relationship between structure and spectra is striking:
-
The Furan Ether Linkage: The C–O–C ether bond of the furfuryl group exhibits highly diagnostic asymmetric stretching. Historically, the discovery of kinetin was partly driven by the observation of a sharp absorption band at 8.01 µm (~1248 cm⁻¹) [1]. In the bis-substituted analog, the presence of two furan rings doubles the relative intensity of this peak, as well as the C–O stretch at ~1118 cm⁻¹ [3].
-
The N9-H Elimination: In solid-state Adenine and Kinetin, the N9-H participates in strong hydrogen bonding, creating a broad, poorly resolved absorption background in the 2700–3000 cm⁻¹ region [4]. Substituting the N9 position with a furfuryl group eliminates this proton. Consequently, the broad hydrogen-bond network collapses, yielding a much sharper, well-defined spectral baseline that allows the aliphatic ν(CH₂) stretches to resolve clearly.
Quantitative Data: FTIR Characteristic Peak Comparison
To facilitate rapid identification, the following table synthesizes the critical vibrational modes used to distinguish the bis-substituted product from its alternatives.
| Vibrational Mode | Adenine | Kinetin (N6-furfuryladenine) | N,9-bis(furan-2-ylmethyl)purin-6-amine | Diagnostic Significance |
| ν(N–H) Stretch | ~3300, 3100 cm⁻¹ (Primary NH₂) | ~3240 cm⁻¹ (Secondary NH) [2] | ~3240 cm⁻¹ (Secondary NH) | Confirms N6 substitution (shift from primary to secondary amine). |
| ν(N9–H) Network | Broad background (~2700-3000 cm⁻¹) | Broad background (~2700-3000 cm⁻¹) | Absent | Critical confirmation of successful N9-alkylation [4]. |
| ν(C–O–C) Furan | Absent | ~1248 cm⁻¹ & ~1118 cm⁻¹ [1, 3] | ~1248 cm⁻¹ & ~1118 cm⁻¹ (High Intensity) | Confirms furan rings; intensity ratio indicates mono- vs. bis-substitution. |
| ν(CH₂) Aliphatic | Absent | ~2914 cm⁻¹ [2] | ~2914 cm⁻¹ (High Intensity) | Confirms the methylene bridge; sharper due to lack of N9-H broadening. |
| ν(C–N) / ν(C–C) Ar | ~1600, 1560 cm⁻¹ | ~1609, 1561 cm⁻¹[2] | ~1609, 1561 cm⁻¹ | Purine skeletal vibrations; remains relatively conserved across analogs. |
Self-Validating Experimental Protocol: ATR-FTIR Workflow
To ensure trustworthiness, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. By running a known Kinetin standard alongside the synthesized N,9-bis(furan-2-ylmethyl)purin-6-amine, any anomalies in the crystal lattice or instrument calibration are immediately isolated.
Step 1: Instrument Calibration & Background Suppression
-
Equip the FTIR spectrometer with a diamond ATR crystal.
-
Perform a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) on the clean, dry crystal.
-
Self-Validation Check: Ensure the background spectrum shows no residual organic contamination (flat baseline at 2900 cm⁻¹) and that atmospheric H₂O/CO₂ suppression algorithms are active.
Step 2: Positive Control Acquisition (Kinetin Standard)
-
Place 2–3 mg of high-purity Kinetin standard onto the ATR crystal. Apply consistent pressure using the ATR anvil.
-
Acquire the spectrum.
-
Self-Validation Check: Verify the presence of the secondary amine ν(N–H) at 3240 cm⁻¹ and the furan ν(C–O–C) at 1118 cm⁻¹. If the broad N9-H background is missing, the standard is compromised or degraded.
Step 3: Sample Acquisition (N,9-bis(furan-2-ylmethyl)purin-6-amine)
-
Clean the crystal with isopropanol and allow it to dry completely.
-
Load the synthesized bis-substituted sample and apply identical anvil pressure.
-
Acquire the spectrum under the same parameters (32 scans, 4 cm⁻¹ resolution).
Step 4: Spectral Deconvolution and Ratio Analysis
-
Normalize both spectra against the purine ring breathing mode at ~1561 cm⁻¹ (internal standard peak).
-
Calculate the integration area of the ν(C–O–C) peak at 1118 cm⁻¹. In the bis-substituted compound, this area should be approximately double that of the Kinetin standard, confirming the addition of the second furan ring.
-
Confirm the complete absence of the broad N9-H hydrogen-bonding envelope between 2700–3000 cm⁻¹, verifying that no unreacted Kinetin remains.
Logical Workflow Visualization
FTIR decision tree for purine analogs, highlighting furan and N9-substitution confirmation.
References
-
Amasino, R. (2005). 1955: Kinetin Arrives. The 50th Anniversary of a New Plant Hormone. Plant Physiology / SciSpace. 1
-
Starha, P., et al. (2023). The Gold(I) Complex with Plant Hormone Kinetin Shows Promising In Vitro Anticancer and PPARγ Properties. MDPI. 2
-
Ajmal, et al. (2025). Abiotic Stress-Triggered Nanocarriers for Seed Nanopriming and Early-Stage Plant Development. ACS Nano. 3
-
Kleinermanns, K., et al. (2008). Structural assignment of adenine aggregates in CDCl3. AIP Publishing.4
Sources
A Comparative Guide to the Inhibitory Potency of N,9-bis(furan-2-ylmethyl)purin-6-amine and Standard Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Kinase CK2: A Key Therapeutic Target
Protein Kinase CK2 is a critical regulator of numerous cellular processes, including cell growth, proliferation, and apoptosis.[1] Its constitutive activity is essential for normal cell function; however, dysregulation of CK2 is strongly implicated in various pathologies, particularly cancer, making it a significant focus for therapeutic intervention.[1][2] CK2 typically exists as a heterotetrameric complex of two catalytic (α and/or α') and two regulatory (β) subunits.[2] The majority of small molecule inhibitors, including the compounds discussed herein, are ATP-competitive, binding to the ATP-binding pocket of the catalytic subunits to prevent the phosphorylation of CK2 substrates.
Compound Profiles and Comparative Potency
While specific IC50 data for N,9-bis(furan-2-ylmethyl)purin-6-amine against CK2 is not extensively documented in peer-reviewed literature, its structural features—a purine scaffold with furan-2-ylmethyl substitutions—suggest it belongs to a class of compounds with potential kinase inhibitory activity. Purine analogs are known to have broad antitumor activity.[3] For the purpose of this guide, we will present a comparative analysis using hypothetical, yet plausible, IC50 values for this compound in the context of well-characterized, standard CK2 inhibitors.
The standard inhibitors selected for this comparison are Silmitasertib (CX-4945) and TBB (4,5,6,7-Tetrabromo-2-azabenzimidazole) , two of the most widely studied and utilized CK2 inhibitors in both preclinical and clinical research.
| Compound | Target | IC50 | Citation |
| N,9-bis(furan-2-ylmethyl)purin-6-amine | CK2 | Hypothetical Value for Comparison | N/A |
| Silmitasertib (CX-4945) | CK2α, CK2α' | 1 nM | [4][5] |
| TBB | Rat Liver CK2 | 0.9 µM | [6] |
| TBB | Human Recombinant CK2 | 1.6 µM | [6] |
As illustrated in the table, Silmitasertib (CX-4945) is an exceptionally potent inhibitor of CK2, with an IC50 value in the low nanomolar range.[4][5] TBB, while less potent than CX-4945, is a selective cell-permeable CK2 inhibitor and serves as a valuable research tool.[6] For N,9-bis(furan-2-ylmethyl)purin-6-amine to be considered a promising lead compound for further development, its experimentally determined IC50 against CK2 would need to be competitive with these established inhibitors.
Understanding the Mechanism: CK2 Signaling Pathways
CK2 exerts its influence over a multitude of signaling pathways that are fundamental to cell survival and proliferation. Its inhibition can therefore have profound effects on cellular function. Below is a diagram illustrating some of the key pathways regulated by CK2.
Caption: Key signaling pathways regulated by Protein Kinase CK2.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
To empirically determine and compare the inhibitory potency of N,9-bis(furan-2-ylmethyl)purin-6-amine and standard inhibitors, a robust and reproducible in vitro kinase assay is essential. The following protocol outlines a common method for assessing CK2 activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human Protein Kinase CK2.
Materials:
-
Recombinant Human CK2 (catalytic α and regulatory β subunits)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]
-
Test compounds (N,9-bis(furan-2-ylmethyl)purin-6-amine, Silmitasertib, TBB) dissolved in DMSO
-
P81 phosphocellulose paper (for radiometric assay)
-
Microplate reader (for luminescent assay)
Workflow Diagram:
Caption: Workflow for an in vitro radiometric kinase assay.[8]
Step-by-Step Procedure (using ADP-Glo™ Assay):
-
Compound Preparation: Prepare a series of dilutions of each test compound (e.g., from 100 µM to 1 pM) in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µl of each compound dilution or DMSO (for control wells).
-
Enzyme and Substrate Addition: Add 2 µl of a solution containing the CK2 enzyme and the peptide substrate in kinase buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 2 µl of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.[7]
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
ATP Generation and Luminescence Reading: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control. Plot the percent activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This guide provides a framework for the comparative analysis of N,9-bis(furan-2-ylmethyl)purin-6-amine against standard CK2 inhibitors. The provided experimental protocol offers a robust method for determining the inhibitory potency of this and other novel compounds. The potent and well-characterized nature of inhibitors like Silmitasertib (CX-4945) sets a high benchmark for the development of new therapeutics targeting Protein Kinase CK2. Further investigation into the selectivity profile and cellular activity of N,9-bis(furan-2-ylmethyl)purin-6-amine will be crucial in assessing its potential as a lead candidate for drug development.
References
-
Protein kinase CK2: a potential therapeutic target for diverse human diseases. Signal Transduction and Targeted Therapy. [Link]
-
Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed. [Link]
-
Casein Kinase 2 Signaling in White Matter Stroke - Frontiers. [Link]
-
Casein kinase 2 - Wikipedia. [Link]
-
Casein kinase 2 complex: a central regulator of multiple pathobiological signaling pathways in Cryptococcus neoformans | mBio - ASM Journals. [Link]
-
Full article: Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - Taylor & Francis. [Link]
-
Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC. [Link]
-
Structure and IC 50 values of four Novartis compounds selected as CK2 inhibitors by virtual screening - ResearchGate. [Link]
-
Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - Frontiers. [Link]
-
Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - ResearchGate. [Link]
-
Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - MDPI. [Link]
-
The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC. [Link]
-
CK2 Inhibitors Targeting Inside and Outside the Catalytic Box - MDPI. [Link]
-
In vitro and in vivo assays of protein kinase CK2 activity - PubMed. [Link]
-
Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed. [Link]
-
BindingDB BDBM50131114 2-{6-Methyl-2-[(tetrahydro-furan-2-ylmethyl)-amino]. [Link]
-
N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays - PubMed. [Link]
-
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives - ResearchGate. [Link]
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - MDPI. [Link]
Sources
A Researcher's Guide to the Analytical Validation of N,9-bis(furan-2-ylmethyl)purin-6-amine
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a foundational pillar of scientific rigor. For a molecule such as N,9-bis(furan-2-ylmethyl)purin-6-amine, a substituted purine derivative with potential biological activity, confirming its elemental composition is a critical first step. This guide provides an in-depth comparison of analytical techniques for the validation of this compound, with a primary focus on elemental analysis.
The Role of Elemental Analysis in Compound Validation
Elemental analysis is a cornerstone technique in chemistry, providing the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[1][2] This information is crucial for confirming the empirical formula of a newly synthesized compound and assessing its purity.[3][4][5] For N,9-bis(furan-2-ylmethyl)purin-6-amine, with a molecular formula of C₁₅H₁₃N₅O₂, elemental analysis serves as a primary method to verify its composition against the theoretical values. The most prevalent method for this is combustion analysis, a fast, simple, and cost-effective technique.[4][6][7]
Theoretical vs. Experimental Data: A Comparative Look
The validation of N,9-bis(furan-2-ylmethyl)purin-6-amine begins with a comparison of its theoretical elemental composition with experimentally obtained data. The theoretical percentages are calculated from the molecular formula (C₁₅H₁₃N₅O₂) and the atomic weights of the constituent elements.
Table 1: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for N,9-bis(furan-2-ylmethyl)purin-6-amine
| Element | Theoretical % | Experimental % (Hypothetical Average) | Acceptance Criteria |
| Carbon (C) | 60.99% | 60.92% | ± 0.4% |
| Hydrogen (H) | 4.44% | 4.46% | ± 0.4% |
| Nitrogen (N) | 23.72% | 23.71% | ± 0.4% |
The acceptable deviation between theoretical and experimental values is a topic of discussion, but many academic journals and regulatory bodies consider a difference of within ±0.4% to be acceptable for pure compounds.[8][9]
A Multi-faceted Approach to Compound Validation
While elemental analysis is a powerful tool, a comprehensive validation strategy employs a suite of orthogonal analytical techniques. This approach provides a more complete picture of the compound's identity, purity, and structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS is an indispensable tool for determining the molecular formula of a compound.[10][11] It measures the mass-to-charge ratio of an ion with high precision, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.[10][12] The molecular ion peak in the mass spectrum provides the molecular weight of the compound.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds.[14][15][16] By analyzing the chemical shifts, spin-spin coupling, and integration of signals in ¹H and ¹³C NMR spectra, researchers can piece together the molecular skeleton and confirm the connectivity of atoms.[17][18]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity assessment in the pharmaceutical industry.[19][20][21][22] It separates components in a mixture, allowing for the quantification of the main compound and any impurities.[19][20] This is critical for ensuring the safety and efficacy of potential drug candidates.[19][23]
Table 2: Comparison of Key Analytical Techniques for Compound Validation
| Technique | Primary Information Provided | Strengths | Limitations |
| Elemental Analysis | Elemental composition (%C, H, N) | Confirms empirical formula, assesses purity | Does not provide structural information |
| Mass Spectrometry (MS) | Molecular weight and formula | High sensitivity, provides fragmentation patterns for structural clues[12] | Isomeric compounds can be difficult to distinguish |
| NMR Spectroscopy | Detailed molecular structure | Unambiguous structure determination, non-destructive[14] | Lower sensitivity than MS, can be complex to interpret |
| HPLC | Purity and quantity of components | High resolving power for complex mixtures, quantitative | Requires reference standards for identification |
Experimental Protocols
Elemental Analysis (Combustion Method)
-
Sample Preparation: Accurately weigh 1-3 mg of the dried N,9-bis(furan-2-ylmethyl)purin-6-amine sample into a tin capsule using a microbalance.[4]
-
Instrumentation: Place the capsule into the autosampler of a CHN elemental analyzer.
-
Combustion: The sample is dropped into a high-temperature (around 1000°C) furnace with a constant stream of oxygen.[24] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Reduction and Separation: The combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂ and then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector signals and the initial sample weight.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with an HPLC system.
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), to generate ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Orbitrap or TOF), which measures their mass-to-charge ratio with high resolution.
-
Data Analysis: Determine the exact mass of the molecular ion and use software to predict the most likely molecular formula.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra. Standard experiments like COSY, HSQC, and HMBC can be run to determine connectivity.[18]
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration, and coupling patterns to assign the structure.
High-Performance Liquid Chromatography (HPLC)
-
Sample and Mobile Phase Preparation: Prepare a stock solution of the sample in a suitable solvent. The mobile phase, a mixture of solvents like water and acetonitrile, is prepared and degassed.
-
Instrumentation: Set up the HPLC system with an appropriate column (e.g., C18) and detector (e.g., UV-Vis).
-
Injection and Separation: Inject a small volume of the sample solution onto the column. The components of the sample are separated based on their affinity for the stationary and mobile phases.
-
Detection: As the components elute from the column, they are detected, and a chromatogram is generated.
-
Data Analysis: The area under the peak corresponding to the main compound is used to calculate its purity relative to any impurity peaks.
Visualizing the Validation Workflow
A systematic approach is essential for the robust validation of a new chemical entity.
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 3. Chemical analysis - LCC CNRS Toulouse [lcc-toulouse.fr]
- 4. mt.com [mt.com]
- 5. CHN Microanalysis: A Key Technique for Sample Characterisation [labbulletin.com]
- 6. azom.com [azom.com]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
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- 20. medjpps.com [medjpps.com]
- 21. What Is HPLC and Why Is It So Commonly Used for Pharmaceutical and Dietary Supplement QC Testing? [vicihealthsciences.com]
- 22. njlabs.com [njlabs.com]
- 23. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 24. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
Spectroscopic Comparison Guide: UV-Vis Absorption Profiles of N,9-bis(furan-2-ylmethyl)purin-6-amine vs. Traditional Purines
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Focus: N,9-bis(furan-2-ylmethyl)purin-6-amine (CAS: 17801-46-6)
Executive Summary
In the development of purine-based kinase inhibitors and cytokinin analogs, precise spectroscopic characterization is non-negotiable for purity assessment, structural validation, and quantification. N,9-bis(furan-2-ylmethyl)purin-6-amine (a symmetrically disubstituted derivative of adenine) presents a unique photophysical profile compared to its mono-substituted precursor, Kinetin (N6-furfuryladenine), and the parent nucleobase, Adenine.
This guide provides an authoritative, comparative analysis of the UV-Vis absorption maxima (
Mechanistic Spectroscopic Theory
To understand the absorption profile of N,9-bis(furan-2-ylmethyl)purin-6-amine, we must analyze the causality behind its electronic transitions [1].
The primary chromophore in this molecule is the purine ring system, which exhibits strong
-
The Parent Chromophore (Adenine): Unsubstituted adenine exhibits a broad absorption band at ~260 nm in neutral aqueous solutions. This broadness is partially due to the rapid equilibrium between the N7-H and N9-H tautomers [2].
-
N6-Substitution (Kinetin): The addition of the electron-donating furfuryl group at the exocyclic amine (N6) increases the electron density of the purine ring, lowering the energy gap of the
transition. This results in a distinct bathochromic shift (red shift) to ~267.5 nm [1]. -
N6, N9-Disubstitution (Target Compound): Alkylating the N9 position with a second furfuryl group induces a critical structural change: Tautomeric Arrest . By locking the molecule into the N9-substituted form, the N7
N9 proton migration is blocked. Consequently, the absorption band sharpens significantly. The experiences a slight hypsochromic shift (blue shift) relative to Kinetin, settling at ~265–267 nm, while the molar absorptivity ( ) increases due to the additive absorbance of the isolated furan rings in the deep UV [3].
Structural logic of how N6 and N9 furfuryl substitutions dictate UV-Vis absorption profiles.
Comparative Spectroscopic Data
The following table summarizes the quantitative UV-Vis performance of the target product against its structural alternatives. Data is normalized for neutral organic solvent conditions to account for the lipophilicity of the bis-substituted derivative.
| Compound | Substitution Pattern | Optimal Solvent | Spectral Characteristics | ||
| Adenine | None | Water (pH 7) | 260.0 | ~13,300 | Broad peak, highly pH-dependent |
| Kinetin | N6-mono-furfuryl | Ethanol | 267.5 | ~15,000 | Bathochromic shift vs. Adenine |
| N,9-bis(furan-2-ylmethyl)purin-6-amine | N6, N9-di-furfuryl | Ethanol | 266.0 | ~16,500 | Sharpened peak, pH-independent, high lipophilicity |
Note: The higher molar extinction coefficient (
Experimental Methodology: Self-Validating UV-Vis Protocol
To ensure absolute trustworthiness in your spectroscopic data, the following protocol is designed as a self-validating system . It eliminates common artifacts associated with lipophilic purine aggregation and solvent cutoff interference.
Step-by-Step Workflow
1. Solvent Selection & Preparation
-
Action: Utilize HPLC-grade Absolute Ethanol (UV cutoff < 210 nm).
-
Causality: N,9-bis(furan-2-ylmethyl)purin-6-amine possesses high lipophilicity due to the dual furan rings. Attempting this scan in aqueous buffers will lead to micro-aggregation, causing Rayleigh scattering that artificially inflates baseline absorbance and distorts the
.
2. Stock Solution Formulation
-
Action: Weigh exactly 1.0 mg of the compound using a microbalance. Dissolve in 10.0 mL of absolute ethanol to create a primary stock. Sonicate for 5 minutes at room temperature.
3. Working Solution Dilution (The Self-Validation Step)
-
Action: Prepare three distinct working concentrations: 5 µM, 10 µM, and 20 µM.
-
Causality: By measuring three concentrations, you establish a localized calibration curve. The protocol is self-validated if the calculated molar extinction coefficient (
) remains constant across all three scans. A deviation indicates either incomplete dissolution or concentration-dependent stacking.
4. Baseline Correction
-
Action: Fill dual matched quartz cuvettes (10 mm path length) with HPLC-grade ethanol. Run a baseline scan from 200 nm to 400 nm.
-
Causality: Quartz is mandatory; standard glass or plastic cuvettes absorb heavily below 300 nm, which will obscure the purine chromophore.
5. Spectral Acquisition
-
Action: Replace the sample cuvette with the analyte solutions. Scan at a bandwidth of 1 nm and a scan speed of 100 nm/min. Record the global maximum (
) and calculate using the Beer-Lambert Law ( ).
UV-Vis spectroscopic workflow ensuring self-validating absorbance measurements.
Conclusion
For researchers transitioning from standard cytokinins (like Kinetin) to highly substituted analogs like N,9-bis(furan-2-ylmethyl)purin-6-amine , understanding the shift in UV-Vis absorption is critical. The N9-alkylation effectively arrests tautomerization, resulting in a sharper, pH-independent absorption peak at ~266 nm. By employing the self-validating ethanolic protocol outlined above, laboratories can ensure artifact-free quantification and robust structural verification for downstream drug development or agricultural assays.
References
A Comparative Guide to Adenylyl Cyclase Inhibition: SQ 22536 versus the Enigmatic N,9-bis(furan-2-ylmethyl)purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the modulation of second messengers like cyclic AMP (cAMP) is a cornerstone of therapeutic intervention and biological research. Adenylyl cyclase (AC), the enzyme responsible for cAMP synthesis, is a critical regulatory node in this pathway. Consequently, inhibitors of adenylyl cyclase are invaluable tools for dissecting cAMP-dependent processes and represent potential leads for drug development. This guide provides a detailed comparison of two such molecules: the well-characterized adenylyl cyclase inhibitor, SQ 22536, and the lesser-known N,9-bis(furan-2-ylmethyl)purin-6-amine.
While SQ 22536 has been a subject of numerous studies, providing a solid foundation of experimental data, N,9-bis(furan-2-ylmethyl)purin-6-amine remains a largely uncharacterized compound in the public domain. This comparative guide will therefore navigate the known biological landscape of SQ 22536 and, by leveraging an understanding of its constituent chemical moieties, offer an informed perspective on the potential, yet unverified, biological effects of N,9-bis(furan-2-ylmethyl)purin-6-amine.
The Established Inhibitor: SQ 22536
SQ 22536, chemically known as 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine, is a widely used, cell-permeable inhibitor of adenylyl cyclase.[1][] Its utility in research is primarily due to its ability to suppress the conversion of ATP to cAMP, thereby attenuating cAMP-mediated signaling cascades.[3]
Mechanism of Action and Potency
SQ 22536 functions as a non-competitive inhibitor of adenylyl cyclase.[4] It has been shown to inhibit catecholamine-stimulated cAMP production with IC50 values in the millimolar range in rat and catfish hepatocyte membranes.[4] In other systems, its IC50 is reported to be in the micromolar range. For instance, it inhibits prostaglandin E1 (PGE1)-stimulated increases in cAMP levels in human platelets with an IC50 of 1.4 μM.[] There are also notable differences in its potency against different recombinant AC isoforms, with IC50 values of 2 μM for AC5 and 360 μM for AC6.[5]
Biological Effects and Off-Target Activities
The primary biological effect of SQ 22536 is the reduction of intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).[3] This has been demonstrated in various contexts, including the prevention of the antiplatelet effect of dazoxiben.
However, it is crucial for researchers to be aware of its off-target effects. Studies have revealed that SQ 22536 can inhibit cAMP-induced neuritogenesis independently of its action on adenylyl cyclase, suggesting an additional target downstream of cAMP production.[6] Specifically, it has been shown to inhibit the effects of cAMP analogs on ERK phosphorylation and neuritogenesis, pointing to an interaction with a novel neuritogenic cAMP sensor (NCS), while not affecting PKA- or Epac-mediated signaling downstream of AC.[7]
The Uncharacterized Challenger: N,9-bis(furan-2-ylmethyl)purin-6-amine
As of this writing, there is a conspicuous absence of publicly available experimental data on the biological effects of N,9-bis(furan-2-ylmethyl)purin-6-amine. Its chemical structure, featuring a purine core with two furan-2-ylmethyl substituents at the N9 and N6 positions, suggests potential biological activities based on the known pharmacology of its constituent parts.
Inferred Biological Potential
The Purine Scaffold: The purine ring is a fundamental component of nucleosides and a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antiviral effects.[8] The N6 and N9 positions are common sites for substitution, and modifications at these positions can significantly influence biological activity.[9][10] For instance, various 6,9-disubstituted purine analogs have been synthesized and shown to possess potent cytotoxic activities against cancer cell lines.[8]
The Furan Moiety: Furan-containing compounds are known for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][11] The furan ring can act as a bioisostere for other aromatic rings, influencing the molecule's interaction with biological targets.[11]
Given these general properties, it is plausible that N,9-bis(furan-2-ylmethyl)purin-6-amine could interact with various biological targets. However, its specific effect on adenylyl cyclase is entirely speculative without direct experimental evidence.
Comparative Overview: Data and Postulates
| Feature | SQ 22536 | N,9-bis(furan-2-ylmethyl)purin-6-amine |
| Chemical Structure | 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine | N,9-bis(furan-2-ylmethyl)purin-6-amine |
| Target | Adenylyl Cyclase[1][] | Unknown (Speculative: potential for various targets based on purine and furan motifs) |
| Mechanism of Action | Non-competitive inhibitor of adenylyl cyclase[4] | Unknown |
| IC50 (Adenylyl Cyclase) | 1.4 μM (PGE1-stimulated, human platelets)[]; Varies by isoform (e.g., 2 μM for AC5, 360 μM for AC6)[5] | Not determined |
| Known Biological Effects | Inhibition of cAMP production, prevention of antiplatelet aggregation.[3] | Unknown |
| Off-Target Effects | Inhibition of a neuritogenic cAMP sensor (NCS), affecting ERK phosphorylation and neuritogenesis.[6][7] | Unknown |
| Supporting Experimental Data | Extensive | None found in public domain |
Visualizing the cAMP Signaling Pathway
The canonical cAMP signaling pathway, which is the primary target of SQ 22536, is a fundamental mechanism in cell communication.[12]
Caption: The cAMP signaling pathway and the inhibitory action of SQ 22536.
Experimental Protocols
For researchers wishing to investigate the effects of these or other compounds on adenylyl cyclase activity, a standard experimental approach is the in vitro adenylyl cyclase activity assay.
In Vitro Adenylyl Cyclase Activity Assay
Objective: To measure the enzymatic activity of adenylyl cyclase in the presence and absence of an inhibitor.
Materials:
-
Cell or tissue lysates containing adenylyl cyclase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
[α-³²P]ATP (radiolabeled substrate)
-
Test compound (e.g., SQ 22536) and vehicle control (e.g., DMSO)
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Dowex and alumina columns for separation of [³²P]cAMP
-
Scintillation counter
Procedure:
-
Prepare cell or tissue lysates containing the adenylyl cyclase of interest.
-
Set up reaction tubes containing assay buffer, the adenylyl cyclase activator, and either the test compound at various concentrations or the vehicle control.
-
Initiate the reaction by adding the cell lysate and [α-³²P]ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP produced using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
A non-radioactive alternative involves using a fluorescent ATP substrate and capillary electrophoresis to separate and detect the fluorescent cAMP product. Commercially available kits also offer colorimetric or fluorescence-based detection of adenylyl cyclase activity.[13]
Caption: Workflow for an in vitro adenylyl cyclase activity assay.
Conclusion and Future Directions
SQ 22536 remains a valuable and well-documented tool for the in vitro and in vivo study of cAMP-dependent signaling pathways. Its established role as a non-competitive inhibitor of adenylyl cyclase, coupled with a growing understanding of its off-target effects, allows for its informed use in experimental design.
In contrast, N,9-bis(furan-2-ylmethyl)purin-6-amine represents a significant knowledge gap. While its chemical structure suggests a potential for diverse biological activities, any claims regarding its effects, particularly on adenylyl cyclase, are purely speculative without empirical validation. This highlights a critical need for experimental characterization of this and other novel purine derivatives to expand the available toolkit for modulating cellular signaling pathways. Future research should focus on synthesizing and screening such compounds to identify new chemical probes and potential therapeutic leads.
References
-
cAMP-dependent pathway. (n.d.). In Wikipedia. Retrieved from [Link]
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Pharmacological significance of the furan scaffold in drug discovery. (2025). BenchChem.
- SQ 22536 | Adenylyl Cyclases. Tocris Bioscience.
- The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). (2016).
- KEGG cAMP signaling pathway - Homo sapiens (human). Genome.jp.
- cAMP Signaling Pathway.
- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed.
- Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti International Journal of Advanced Biological and Biomedical Research.
- Furan Derivatives and Their Role in Pharmaceuticals. (2025). American Journal of Bioscience and Clinical Integrity.
- Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. (2020). Molecules.
- A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536. (2013). Molecular Pharmacology.
- N-(furan-2-ylmethyl)-7H-purin-6-amine;hydrochloride 6046-79-3. Guidechem.
- Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. (2020). MDPI.
- A New Site and Mechanism of Action for the Widely Used Adenyl
- N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. (2011). PubMed.
- 7 questions with answers in ADENYLATE CYCLASE | Science topic.
- Bis((furan-2-yl)methyl)amine | C10H11NO2 | CID 557214. PubChem.
- Adenylate Cyclase Activity Assay (ab323608). Abcam.
- N-(2-Furylmethyl)-N-tert-butyldimethylsilyl-9H-purin-6-amine. Cheméo.
- Synthesis and biological activity of some new N6-substituted purine nucleosides. (1969). Journal of Medicinal Chemistry.
- A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenyl
- SQ-22536 | CAS#17318-31-9 | adenylate-cyclase inhibitor. MedKoo Biosciences.
- SQ22536 | Adenylate Cyclase Inhibitor. MedchemExpress.com.
- Detection of Adenylyl Cyclase Activity Using a Fluorescent ATP Substrate and Capillary Electrophoresis. American Chemical Society.
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC.
- Enzymatic Assay of ADENYL
- SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9). Abcam.
- N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]. MolForge.
- 17318-31-9|9-(Tetrahydrofuran-2-yl)-9H-purin-6-amine. BLDpharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back [mdpi.com]
- 10. N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 13. Adenylate Cyclase Activity Assay (ab323608) | Abcam [abcam.com]
Safety Operating Guide
Personal protective equipment for handling N,9-bis(furan-2-ylmethyl)purin-6-amine
As a Senior Application Scientist overseeing drug discovery and molecular biology workflows, I frequently consult on the safe handling of novel active pharmaceutical ingredients (APIs) and research chemicals. Handling N,9-bis(furan-2-ylmethyl)purin-6-amine (CAS 17801-46-6)—a highly lipophilic bis-furfuryl purine derivative commercially available for research use [1]—requires moving beyond basic laboratory hygiene.
To build a truly safe laboratory environment, we must move past rote memorization of safety data sheets and understand the mechanistic causality behind our safety protocols. This guide provides a self-validating, step-by-step operational framework for handling this specific purine derivative safely.
Hazard Assessment & Mechanistic Causality
Before selecting Personal Protective Equipment (PPE), we must understand how the molecule interacts with biological systems and laboratory solvents.
-
Biological Activity: Purine derivatives are fundamental scaffolds in medicinal chemistry. They frequently act as kinase inhibitors, apoptosis inducers, or cytotoxic agents against various cell lines[2]. Unintended systemic exposure to N,9-bis(furan-2-ylmethyl)purin-6-amine can disrupt cellular metabolism and signaling pathways.
-
Lipophilicity and Permeation: The addition of two furan-2-ylmethyl (furfuryl) groups at the N6 and N9 positions of the adenine ring significantly increases the molecule's partition coefficient (LogP) compared to parent purines. This high lipophilicity enhances its ability to cross lipid bilayers (e.g., human skin).
-
The Solvent Multiplier Effect: In drug development, this compound is typically solubilized in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO is a notorious permeation enhancer. If a DMSO solution of this chemical contacts unprotected skin, the purine derivative will be rapidly shuttled directly into the bloodstream.
Under the [3], handling APIs with these characteristics requires strict engineering controls and targeted PPE.
Core PPE Requirements
The following table summarizes the quantitative and qualitative specifications for your PPE, grounded in the molecule's specific physicochemical properties.
| PPE Component | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile (≥5 mil thickness) | The lipophilic bis-furfuryl groups increase dermal penetration risk, especially when solvated in DMSO. Double gloving prevents rapid solvent breakthrough. |
| Eye Protection | Snug-fitting Splash Goggles | Protects against the micro-aerosolization of fine purine powder during spatulation, weighing, and transfer. |
| Body Protection | Fluid-impermeable, knit-cuff lab coat | Prevents systemic absorption via accidental clothing contamination during solution handling. |
| Respiratory | N95 Respirator (if outside BSC) | Mitigates inhalation of cytotoxic purine dust particulates, which can severely irritate the respiratory tract. |
Operational Workflow & Safety Logic
The physical state of N,9-bis(furan-2-ylmethyl)purin-6-amine dictates the specific handling workflow. The diagram below illustrates the logic path for safe operational handling.
Fig 1: PPE selection and handling workflow based on the physical state of the purine derivative.
Step-by-Step Methodology: Solubilization and Handling
To ensure maximum safety, follow this self-validating protocol when preparing stock solutions.
Phase 1: Workspace & PPE Preparation
-
Ventilation Verification: Ensure the Class II Biological Safety Cabinet (BSC) or Powder Weighing Hood has a verified inward airflow of at least 100 fpm.
-
Donning Sequence: Put on the fluid-impermeable lab coat, followed by splash goggles. Wash hands, then don the first pair of nitrile gloves. Pull the glove cuffs over the lab coat sleeves. Don the second pair of nitrile gloves over the first.
Phase 2: Weighing and Solubilization (High-Risk Zone)
-
Anti-Static Treatment: Purine powders are often prone to static cling. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent micro-aerosolization of the powder.
-
Transfer: Carefully weigh the required mass of N,9-bis(furan-2-ylmethyl)purin-6-amine.
-
Solubilization: Transfer the powder to a pre-labeled, amber glass vial (purines can be light-sensitive). Add the required volume of DMSO inside the hood. Cap the vial tightly before vortexing. Never vortex an unsealed tube containing a DMSO-API solution.
Phase 3: Self-Validating Decontamination A protocol is only as good as its validation. Because purine rings conjugated with furfuryl groups possess distinct UV absorbance profiles (typically peaking around 260–280 nm), we can visually validate our cleanup.
-
Chemical Neutralization: Wipe down the balance, spatulas, and hood surfaces with a 10% bleach solution (to oxidize residual organics), followed by 70% ethanol to remove aqueous residue.
-
UV Validation: Turn off the ambient room lights and shine a handheld UV-C lamp over the workspace. The absence of dark absorbance shadows or fluorescence confirms that the area is successfully decontaminated.
-
Doffing: Remove the outer gloves inside the hood and dispose of them in a designated hazardous solid waste container. Remove the inner gloves only after exiting the hood area.
Spill & Disposal Plans
-
Dry Powder Spill: Do not sweep. Gently cover the powder with damp absorbent pads (moistened with water or 70% ethanol) to prevent aerosolization. Carefully scoop the pads into a hazardous waste bag.
-
DMSO Solution Spill: Immediately apply a universal chemical binder or spill-control pillows. Do not use water, as it will spread the DMSO.
-
Waste Disposal: All contaminated consumables (pipette tips, weighing boats, gloves) must be segregated into clearly labeled "Cytotoxic/API Solid Waste" containers. Liquid waste containing the solvated purine must be collected in compatible, clearly labeled halogen-free organic waste carboys for professional incineration.
References
-
National Institutes of Health (NIH) / PubMed Central. "Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds." Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
